WS-384
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21BrClN9S2 |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2-[5-[[2-[(4-bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium chloride |
InChI |
InChI=1S/C18H20BrN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H |
InChI Key |
AGRQTIDPOXRYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CC[NH+](C)C)SCC4=CC=C(C=C4)Br.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
WS-384: A Novel Dual Inhibitor Targeting LSD1 and the DCN1-UBC12 Interaction for Non-Small Cell Lung Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Compound WS-384 is a pioneering, first-in-class small molecule inhibitor that uniquely targets two distinct and critical pathways implicated in the progression of non-small cell lung cancer (NSCLC). It functions as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). This dual-action mechanism leads to a synergistic antitumor effect, primarily through the upregulation of the cell cycle regulator p21. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for NSCLC, showing significant efficacy in both in vitro and in vivo models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its initial characterization.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies. The aberrant expression of Lysine-Specific Demethylase 1 (LSD1) and Defective in Cullin Neddylation 1 (DCN1) has been identified as a significant contributor to the development and poor prognosis of NSCLC.[1] LSD1, a histone demethylase, plays a crucial role in transcriptional regulation, while the DCN1-UBC12 interaction is essential for the neddylation of cullin-RING ligases, a key step in protein ubiquitination and degradation. The development of small-molecule inhibitors that can simultaneously target both of these pathways represents a promising therapeutic approach.[1] this compound has emerged from these efforts as a lead compound with demonstrated dual inhibitory activity and significant antitumor effects.[1]
Mechanism of Action
This compound exerts its anticancer effects through a novel dual-inhibitory mechanism that converges on the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This synergistic action is achieved by:
-
Inhibition of the DCN1-UBC12 Interaction: By disrupting the interaction between DCN1 and UBC12, this compound suppresses the neddylation of Cullin 1. This, in turn, inhibits the activity of the SCF (Skp1-Cullin-1-F-box) ubiquitin ligase complex, leading to the stabilization and accumulation of p21.
-
Inhibition of LSD1: this compound also inhibits the demethylase activity of LSD1. This leads to a decrease in the demethylation of histone H3 at lysine 4 (H3K4) at the promoter region of the CDKN1A gene, which encodes p21.[1] This epigenetic modification results in increased transcription of the p21 gene.
The concurrent suppression of p21 degradation and enhancement of its transcription leads to a significant increase in both p21 mRNA and protein levels.[1] This accumulation of p21 is a critical event that triggers cell cycle arrest, DNA damage, and ultimately, apoptosis in NSCLC cells.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant antitumor activity in NSCLC cell lines. Key findings from in vitro studies are summarized below.
| Cell Line | Assay | Endpoint | Result |
| A549 | Cell Viability | Inhibition of Viability | Significant Inhibition |
| H1975 | Cell Viability | Inhibition of Viability | Significant Inhibition |
| A549 | Colony Formation | Reduction in Colony Formation | Significant Decrease |
| H1975 | Colony Formation | Reduction in Colony Formation | Significant Decrease |
| A549 | EdU Incorporation | Reduction in DNA Synthesis | Significant Decrease |
| H1975 | EdU Incorporation | Reduction in DNA Synthesis | Significant Decrease |
| NSCLC Cells | Cell Cycle Analysis | Cell Cycle Progression | Triggered Cell Cycle Arrest |
| NSCLC Cells | Apoptosis Assay | Induction of Apoptosis | Triggered Apoptosis |
| NSCLC Cells | DNA Damage Assay | DNA Integrity | Triggered DNA Damage |
In Vivo Efficacy
The antitumor effects of this compound were evaluated in a xenograft mouse model using A549 NSCLC cells.
| Animal Model | Treatment | Endpoint | Result |
| A549 Xenograft Mice | This compound | Tumor Weight | Significant Decrease |
| A549 Xenograft Mice | This compound | Tumor Volume | Significant Decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the primary publication on this compound.
Cell Viability Assay
-
Cell Seeding: A549 and H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Assay: After treatment, MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control.
Colony Formation Assay
-
Cell Seeding: A549 and H1975 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Compound Treatment: Cells were treated with this compound or vehicle control for 24 hours.
-
Culture: The medium was replaced with fresh medium, and the cells were cultured for 10-14 days until visible colonies formed.
-
Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies was counted manually or using imaging software.
EdU Incorporation Assay
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound as described for the cell viability assay.
-
EdU Labeling: EdU (5-ethynyl-2'-deoxyuridine) was added to the cell culture medium and incubated for 2 hours to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: A Click-iT reaction cocktail containing a fluorescently labeled azide was added to detect the incorporated EdU.
-
DNA Staining: The cell nuclei were counterstained with Hoechst 33342.
-
Imaging and Analysis: The percentage of EdU-positive cells was determined by fluorescence microscopy.
A549 Xenograft Mouse Model
-
Cell Implantation: A549 cells were suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Randomization and Treatment: Mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a specified dose and schedule. The control group received vehicle.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and the tumors were excised and weighed.
Experimental Workflow Diagram
Caption: Workflow of key preclinical experiments.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic candidate for the treatment of NSCLC. Its unique dual-inhibitory mechanism targeting both LSD1 and the DCN1-UBC12 protein-protein interaction provides a synergistic approach to reactivating the p21 tumor suppressor pathway. The potent in vitro and in vivo antitumor activities of this compound underscore its potential as a lead compound for further drug development.[1] Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy in a broader range of NSCLC subtypes, and exploring potential combination therapies to enhance its therapeutic index. As a first-in-class dual inhibitor, this compound opens new avenues for the development of targeted therapies for cancers with dysregulated LSD1 and DCN1 pathways.[1]
References
An In-depth Technical Guide to WS-384: Chemical Structure and Properties
Initial research for a chemical compound designated as "WS-384" has yielded no results. Comprehensive searches across chemical databases and scientific literature have not identified any molecule with this specific identifier. The search results were predominantly associated with non-chemical entities, including an aluminum alloy (ANSI/AA 384) and a brand of microplate reader (SpectraMax Plus 384).
Therefore, it is not possible to provide an in-depth technical guide on the chemical structure, properties, biological activity, or experimental protocols for a compound named this compound, as its existence as a publicly documented chemical entity cannot be confirmed at this time.
For researchers, scientists, and drug development professionals, it is crucial to ensure the correct identification and nomenclature of chemical compounds. If "this compound" is an internal project code or a misnomer, it is recommended to verify the correct chemical name, CAS number, or other standard identifiers to facilitate a successful literature and database search.
Without a valid chemical identifier, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled. We recommend cross-referencing internal documentation or contacting the original source of the "this compound" designation to obtain a verifiable chemical identity. Once a correct identifier is provided, a thorough and accurate technical guide can be compiled.
The Dual-Inhibitor WS-384: A Technical Guide to its Mechanism of Action in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-384 is a novel, first-in-class small molecule inhibitor that demonstrates significant anti-neoplastic properties through a unique dual-targeting mechanism. It concurrently inhibits Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between DCN1 and UBC12, a critical step in the neddylation pathway. This dual action leads to the synergistic upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, DNA damage, and apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental insights, and visual representations of the key molecular pathways.
Core Mechanism of Action: Dual Inhibition of LSD1 and DCN1-UBC12 Interaction
This compound exerts its anti-cancer effects by simultaneously targeting two distinct but complementary cellular processes: histone demethylation and protein neddylation.
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes. This compound inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation at specific gene promoters.
-
Inhibition of the DCN1-UBC12 Protein-Protein Interaction: The DCN1-UBC12 interaction is essential for the neddylation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Neddylation is a post-translational modification that activates CRLs, which in turn target a wide range of proteins for proteasomal degradation. By blocking the DCN1-UBC12 interaction, this compound prevents the neddylation and subsequent activation of cullin 1, a key component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
The dual inhibition of these two targets by this compound has been shown to be a promising therapeutic strategy for cancers where both LSD1 and DCN1 are dysregulated, such as non-small cell lung cancer.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
| LSD1 | 338.79 nM |
| DCN1-UBC12 Protein-Protein Interaction | 14.81 nM |
Data sourced from MedChemExpress.[2][3]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | Treatment Duration | IC50 Range |
| A549 | 24 - 72 hours | 2.15 - 6.67 µM |
| H1975 | 24 - 72 hours | 2.15 - 6.67 µM |
Data indicates a time- and dose-dependent inhibition of cell growth.[2]
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Dosage | Treatment Schedule | Outcome |
| BALB/c nude mice with A549 xenografts | 25 - 50 mg/kg | Oral administration, once daily for 36 days | Significant reduction in tumor weight and volume at 50 mg/kg with low toxicity.[2] |
Signaling Pathways and Molecular Interactions
The primary mechanism of this compound converges on the upregulation of the p21 protein (also known as CDKN1A), a potent inhibitor of cell cycle progression.
Synergistic Upregulation of p21
This compound increases the levels of p21 through two distinct mechanisms:
-
Transcriptional Activation via LSD1 Inhibition: By inhibiting LSD1, this compound prevents the demethylation of H3K4 at the promoter of the CDKN1A gene (which encodes p21). This leads to an open chromatin state and increased transcription of p21.[1]
-
Post-translational Stabilization via DCN1-UBC12 Inhibition: The inhibition of the DCN1-UBC12 interaction prevents the neddylation of cullin 1. This inactivation of the SCF E3 ubiquitin ligase complex leads to the stabilization and accumulation of p21 protein, as p21 is a known substrate for this complex.
This synergistic upregulation of p21 is a key driver of the anti-cancer effects of this compound.[1]
Downstream Cellular Consequences
The accumulation of p21 protein triggers a cascade of anti-proliferative events:
-
Cell Cycle Arrest: p21 binds to and inhibits cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1 (also known as CDC2). This prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G2/M phase.[2] this compound treatment has been shown to decrease the protein expression of p-CDC2, cyclin B1, CDK4, and CDK6.[2]
-
Induction of Apoptosis: Prolonged cell cycle arrest and the accumulation of DNA damage can trigger programmed cell death, or apoptosis.
-
DNA Damage: this compound treatment leads to an increase in the DNA damage marker protein γ-H2AX.[2]
Experimental Protocols
While specific, detailed protocols for this compound are found in the primary literature, the following outlines the standard methodologies employed to elucidate its mechanism of action.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Method: NSCLC cell lines (A549, H1975) are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 1-32 µM) for various time points (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Output: IC50 values are calculated from the dose-response curves.
-
-
Colony Formation Assay:
-
Method: A low density of cells is seeded in 6-well plates and treated with this compound. After a period of incubation (e.g., 1-2 weeks), the cells are fixed and stained with crystal violet to visualize colony formation.
-
Data Output: The number and size of colonies are quantified to assess the long-term anti-proliferative effects.
-
-
EdU Incorporation Assay:
-
Method: Cells are incubated with EdU (5-ethynyl-2'-deoxyuridine), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. The amount of EdU incorporation is detected via a fluorescent azide-alkyne cycloaddition reaction and quantified by microscopy or flow cytometry.
-
Data Output: A decrease in EdU incorporation indicates an inhibition of DNA synthesis and cell proliferation.
-
-
Cell Cycle Analysis:
-
Method: Cells are treated with this compound (e.g., 1-8 µM for 48 hours), harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of individual cells is then analyzed by flow cytometry.
-
Data Output: Histograms of cell count versus DNA content are generated to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay:
-
Method: Apoptosis can be quantified using Annexin V and PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.
-
Data Output: The percentage of early apoptotic, late apoptotic, and necrotic cells is determined.
-
-
Western Blot Analysis:
-
Method: Cells are treated with this compound, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p21, p-CDC2, Cyclin B1, γ-H2AX) and a loading control (e.g., β-actin or GAPDH).
-
Data Output: The relative protein expression levels are quantified by densitometry.
-
In Vivo Xenograft Studies
-
Animal Model:
-
Method: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., A549).
-
-
Drug Administration and Monitoring:
-
Method: Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses (e.g., 25-50 mg/kg) on a defined schedule (e.g., daily for 36 days). Tumor volume and body weight are measured regularly.
-
-
Endpoint Analysis:
-
Method: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Major organs may be collected for histological analysis to assess toxicity.
-
Data Output: Comparison of tumor growth curves, final tumor weights, and any observed toxicities between the treatment and control groups.
-
Conclusion
This compound represents a promising therapeutic agent with a well-defined, dual mechanism of action that distinguishes it from other single-target inhibitors. By inhibiting both LSD1 and the DCN1-UBC12 interaction, it effectively upregulates the tumor suppressor p21, leading to potent anti-cancer effects in preclinical models of NSCLC. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further investigation and development as a novel cancer therapy.
References
Hypothetical Synthesis and Characterization of a Novel Kinase Inhibitor
An in-depth analysis of publicly available scientific literature and chemical databases reveals no specific compound designated as "WS-384." This suggests that "this compound" may be an internal research code, a novel compound not yet disclosed in public literature, or a misnomer for another molecule.
Given the absence of data on a compound with this specific identifier, this guide will present a hypothetical framework for the synthesis and analysis of a novel small molecule, structured to meet the user's detailed requirements for a technical whitepaper. This will include representative data tables, detailed experimental protocols, and Graphviz diagrams for illustrative purposes.
This document outlines a potential synthetic route and subsequent biological evaluation of a novel kinase inhibitor, herein designated as a placeholder. The methodologies and data presented are illustrative and based on common practices in drug discovery and development.
Synthetic Pathway Overview
The proposed synthesis involves a multi-step reaction sequence, beginning with commercially available starting materials and proceeding through key intermediates to yield the final compound.
Diagram of Synthetic Workflow
Caption: A generalized workflow for a three-step chemical synthesis.
Experimental Protocols
2.1. General Procedure for Synthesis (Illustrative)
-
Step 1: Synthesis of Intermediate 1. To a solution of Starting Material A (1.0 eq) in Solvent Y (10 mL) was added Reagent X (1.2 eq) and Starting Material B (1.1 eq). The reaction mixture was heated to 80°C and stirred for 16 hours. Upon completion, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.
-
Step 2: Synthesis of Intermediate 2. Intermediate 1 (1.0 eq) was dissolved in a suitable solvent, followed by the addition of an acid catalyst and Reagent Z (1.5 eq). The mixture was heated to 100°C for 8 hours. The reaction was then quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers were combined, dried, and concentrated to yield Intermediate 2.
-
Step 3: Synthesis of the Final Compound. Intermediate 2 (1.0 eq) was dissolved in an appropriate solvent, and a base (2.0 eq) was added, followed by Reagent W (1.1 eq) at room temperature. The reaction was stirred for 4 hours. The final compound was isolated after an aqueous workup and purified by preparative HPLC.
2.2. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compound was assessed using a panel of kinases. The IC50 values were determined using a radiometric assay.
-
Kinase enzymes were diluted in a kinase buffer.
-
The test compound was serially diluted in DMSO and added to the kinase reaction.
-
The reaction was initiated by the addition of [γ-33P]ATP.
-
After incubation, the reaction was stopped, and the incorporation of phosphate into a substrate peptide was measured by scintillation counting.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Quantitative Data Summary
Table 1: Synthetic Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC, %) |
| 1 | Intermediate 1 | 78 | >95 |
| 2 | Intermediate 2 | 65 | >98 |
| 3 | Final Compound | 52 | >99 |
Table 2: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 8 |
Signaling Pathway Analysis
The final compound was investigated for its effect on a specific cellular signaling pathway known to be regulated by Kinase D.
Diagram of a Hypothetical Signaling Pathway
Caption: Inhibition of the Kinase D signaling pathway by the synthesized compound.
WS-384: A Novel Dual Inhibitor of LSD1 and DCN1-UBC12 for Non-Small Cell Lung Cancer
A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-384 is a first-in-class small molecule inhibitor that uniquely targets two distinct and critical pathways in oncology: Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1] The aberrant expression of both LSD1 and DCN1 is implicated in the progression of non-small cell lung cancer (NSCLC), making them compelling therapeutic targets.[1] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical anti-tumor activity of this compound, positioning it as a promising lead compound for the development of novel cancer therapies.[1]
Introduction and Discovery
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality, and the identification of novel therapeutic strategies is of paramount importance.[1] Elevated expression of both LSD1, a histone demethylase, and DCN1, a crucial component of the cullin-RING ligase machinery, is associated with poor prognosis in NSCLC.[1] This observation prompted the hypothesis that dual inhibition of both targets could offer a synergistic anti-cancer effect. This compound was discovered as a novel compound that dually targets both LSD1 and the DCN1-UBC12 interaction, representing a new therapeutic approach for NSCLC.[1]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual-inhibition mechanism:[1]
-
Inhibition of the DCN1-UBC12 Interaction: By disrupting the interaction between DCN1 and UBC12, this compound suppresses the neddylation of cullin 1. This leads to an increase in the protein levels of p21.[1]
-
Inhibition of LSD1: this compound also inhibits the demethylase activity of LSD1. This results in decreased H3K4 demethylation at the promoter of the CDKN1A gene, which encodes for p21, thereby increasing its gene expression.[1]
The synergistic upregulation of p21, a potent cell cycle inhibitor, is a key downstream effect of this compound. This leads to cell cycle arrest and the induction of apoptosis in NSCLC cells.[1]
Preclinical Anti-Tumor Activity
The anti-tumor effects of this compound have been evaluated in both in vitro and in vivo models of NSCLC.[1]
In Vitro Studies
This compound has demonstrated significant activity against NSCLC cell lines, including A549 and H1975.[1] The key findings from these studies are summarized below.
| Assay | Cell Line | Endpoint | Result |
| Cell Viability | A549, H1975 | Inhibition of cell viability | Dose-dependent inhibition |
| Colony Formation | A549, H1975 | Reduction in colony formation | Significant decrease |
| EdU Incorporation | A549, H1975 | Inhibition of DNA synthesis | Significant decrease |
| Cell Cycle Analysis | A549 | Cell cycle arrest | Induction of cell cycle arrest |
| Apoptosis Assay | A549 | Induction of apoptosis | Triggering of apoptosis |
| DNA Damage Assay | A549 | Induction of DNA damage | Evidence of DNA damage |
In Vivo Studies
The in vivo efficacy of this compound was assessed in a xenograft mouse model using A549 cells.[1]
| Animal Model | Treatment | Endpoints | Results |
| A549 Xenograft Mice | This compound | Tumor Weight, Tumor Volume | Significantly decreased |
Experimental Protocols
Cell Culture
A549 and H1975 human NSCLC cell lines were cultured in an appropriate medium supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay
Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was assessed using a standard MTT or similar colorimetric assay.
Colony Formation Assay
Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of incubation to allow for colony formation, the colonies were fixed, stained with crystal violet, and counted.
EdU Incorporation Assay
DNA synthesis was measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit according to the manufacturer's instructions. Briefly, cells were incubated with EdU, and its incorporation into newly synthesized DNA was detected by fluorescence microscopy.
Cell Cycle Analysis
Cells treated with this compound were harvested, fixed, and stained with propidium iodide (PI). The DNA content was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Study
Female BALB/c nude mice were subcutaneously injected with A549 cells. When tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.
Conclusion and Future Directions
This compound is a pioneering dual inhibitor of LSD1 and the DCN1-UBC12 interaction, demonstrating significant anti-tumor activity in preclinical models of NSCLC.[1] Its unique mechanism of action, leading to the synergistic upregulation of p21, provides a strong rationale for its further development.[1] this compound serves as a valuable lead compound for the design and synthesis of new, potent dual inhibitors for the treatment of cancers and other diseases where LSD1 and DCN1 are dysregulated.[1] Further optimization and preclinical studies are warranted to advance this promising therapeutic agent towards clinical evaluation.
References
Unveiling the Therapeutic Potential of WS-384: A Dual Inhibitor Targeting LSD1 and the DCN1-UBC12 Interaction in Non-Small Cell Lung Cancer
For Immediate Release
This technical guide provides an in-depth overview of WS-384, a novel, orally active, first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of non-small cell lung cancer (NSCLC).
Core Concepts: Dual Inhibition as a Novel Anti-Cancer Strategy
This compound represents a significant advancement in targeted cancer therapy by simultaneously modulating two distinct but interconnected cellular pathways. Its dual-targeting mechanism offers the potential for a synergistic anti-tumor effect and a strategy to overcome resistance mechanisms associated with single-target agents.
The primary molecular targets of this compound are:
-
Lysine-Specific Demethylase 1 (LSD1): An enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 is implicated in the progression of various cancers, including NSCLC.
-
DCN1-UBC12 Protein-Protein Interaction: This interaction is essential for the neddylation of cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases that control the degradation of numerous cellular proteins. Inhibition of this interaction disrupts the activity of specific CRLs.
The concurrent inhibition of LSD1 and the DCN1-UBC12 interaction by this compound leads to a potent anti-proliferative effect in cancer cells.
Mechanism of Action: Upregulation of p21 Driving Cell Cycle Arrest and Apoptosis
The anti-tumor activity of this compound is primarily mediated by the synergistic upregulation of the cyclin-dependent kinase inhibitor p21. This is achieved through a two-pronged approach:
-
Inhibition of LSD1: By inhibiting LSD1, this compound prevents the demethylation of H3K4 at the promoter of the CDKN1A gene (which encodes p21), leading to increased p21 transcription.
-
Inhibition of the DCN1-UBC12 Interaction: This action specifically blocks the neddylation of cullin 1 and cullin 3. The inhibition of cullin 1-mediated degradation of p21 results in the accumulation of p21 protein.
The elevated levels of p21 trigger a cascade of downstream cellular events, including:
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from progressing through mitosis. This is evidenced by the decreased protein expression of p-CDC2 and cyclin B1.
-
DNA Damage: The compound has been shown to cause DNA damage, indicated by the increased expression of the marker protein γ-H2AX.
-
Apoptosis: this compound induces programmed cell death, as demonstrated by the increased expression of cleaved caspases 3, 7, and 9, and cleaved PARP.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in both biochemical and cellular assays, as well as in a preclinical in vivo model.
| Target | Assay Type | IC50 Value | Reference |
| LSD1 | Enzymatic Assay | 338.79 nM | |
| DCN1-UBC12 Interaction | Protein-Protein Interaction Assay | 14.81 nM |
Table 1: Biochemical Potency of this compound
| Cell Line | Assay Type | IC50 Value (Time-dependent) | Reference |
| A549 (NSCLC) | Cell Viability | 2.15 µM - 6.67 µM | |
| H1975 (NSCLC) | Cell Viability | Not explicitly stated, but inhibited |
Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Animal Model | Dosing Regimen | Key Findings | Reference |
| A549 Xenograft (BALB/c nude mice) | 25-50 mg/kg, p.o., once daily for 36 days | Significant inhibition of tumor growth |
Table 3: In Vivo Efficacy of this compound
Signaling Pathway of this compound
WS-384: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
WS-384 is a novel, first-in-class small molecule inhibitor targeting the protein-protein interaction of DCN1-UBC12 and the function of lysine-specific demethylase 1 (LSD1).[1] This dual-target mechanism presents a promising therapeutic avenue for non-small cell lung cancer.[1] As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of this compound. While specific experimental data for this compound is not yet publicly available, this document outlines the standardized protocols and best practices necessary to generate this critical information. Adherence to these guidelines will ensure the acquisition of robust and reliable data, essential for advancing this compound through preclinical and clinical development.
Introduction to this compound
This compound has emerged as a significant compound in cancer research due to its unique dual-inhibitory action. It disrupts the neddylation of cullin 1 and diminishes H3K4 demethylation at the CDKN1A promoter, leading to an increase in p21 levels.[1] This synergistic effect contributes to cell cycle arrest and apoptosis in cancer cells.[1] To facilitate further research and development of this compound, a comprehensive characterization of its solubility and stability is required. This guide provides the necessary experimental frameworks for these assessments.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The following sections detail standard protocols for evaluating the kinetic and thermodynamic solubility of this compound.
Data Presentation
All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for straightforward comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent System (e.g., pH 7.4 PBS) | Temperature (°C) | This compound Concentration (µg/mL) | This compound Concentration (µM) | Method of Quantification |
Table 2: Kinetic Solubility of this compound
| Solvent System (e.g., pH 7.4 PBS) | DMSO Concentration (%) | This compound Concentration (µM) | Method of Detection |
Experimental Protocols
This method determines the equilibrium solubility of a compound and is considered the gold standard.
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation at high speed, followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Express the solubility in µg/mL and µM.
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO using a 96- or 384-well plate format.
-
Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well and mix thoroughly.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
-
Data Analysis: Report the kinetic solubility as the highest concentration at which no precipitation is detected.
Stability Assessment
Evaluating the stability of this compound under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][3][4]
Data Presentation
Stability data should be organized to clearly show the degradation profile of this compound over time under different conditions.
Table 3: Stability of this compound in Solution
| Storage Condition | Time (days) | This compound Concentration Remaining (%) | Degradation Products Detected |
| 2-8°C | 0 | 100 | |
| 7 | |||
| 14 | |||
| 30 | |||
| 25°C / 60% RH | 0 | 100 | |
| 7 | |||
| 14 | |||
| 30 | |||
| 40°C / 75% RH | 0 | 100 | |
| 7 | |||
| 14 | |||
| 30 |
Table 4: Solid-State Stability of this compound
| Storage Condition | Time (months) | Appearance | Purity (%) by HPLC |
| 25°C / 60% RH | 0 | ||
| 3 | |||
| 6 | |||
| 12 | |||
| 40°C / 75% RH | 0 | ||
| 3 | |||
| 6 |
Experimental Protocols
-
Sample Preparation: Prepare solutions of this compound at a known concentration in relevant solvents (e.g., DMSO, cell culture media, formulation vehicles).
-
Storage: Aliquot the solutions into appropriate, sealed containers and store them under various conditions as outlined in ICH guidelines (e.g., refrigerated at 2-8°C, room temperature at 25°C/60% relative humidity (RH), and accelerated conditions at 40°C/75% RH).[2][3]
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each storage condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
-
Sample Preparation: Store a known quantity of solid this compound in a container that mimics the proposed packaging for long-term storage.
-
Storage: Place the samples in stability chambers under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[2]
-
Time Points: At predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), remove a sample for analysis.[2][3]
-
Analysis: Assess the physical properties (e.g., appearance, color, crystallinity) and chemical purity of the sample using techniques such as HPLC, mass spectrometry, and differential scanning calorimetry.
-
Data Analysis: Compare the results at each time point to the initial data to identify any significant changes.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the known mechanism of action of this compound, highlighting its dual inhibitory effects.
Experimental Workflow for Solubility and Stability Testing
The logical flow for a comprehensive physicochemical characterization of a novel compound like this compound is depicted below.
Conclusion
The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides the essential experimental protocols for determining the solubility and stability of this compound. By following these standardized methodologies, researchers can generate the high-quality, reproducible data necessary to support formulation development, preclinical studies, and ultimately, the clinical application of this promising dual-target inhibitor. The provided templates for data presentation and visualizations of key processes are intended to facilitate a clear and comprehensive characterization of this compound.
References
- 1. Discovery of this compound, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purple-diamond.com [purple-diamond.com]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
Preliminary Technical Guide on WS-384: A Novel Dual Inhibitor for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides a preliminary technical overview of WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. The information presented herein is primarily based on initial preclinical findings and aims to provide a foundational understanding of its mechanism of action and therapeutic potential in non-small cell lung cancer (NSCLC).
Core Mechanism of Action
This compound exerts its anti-tumor effects through a novel dual-inhibition mechanism targeting two distinct cellular pathways that are often dysregulated in NSCLC.[1] Abnormally high expression of both LSD1 and DCN1 is associated with the development and poor prognosis of this cancer.[1] this compound is the first compound reported to dually target both LSD1 and the interaction between DCN1 and UBC12.[1]
The primary mechanism of this compound converges on the upregulation of the p21 protein, a critical cell cycle inhibitor. This is achieved through two synergistic actions:[1]
-
Inhibition of the DCN1-UBC12 Interaction: By disrupting this interaction, this compound suppresses the neddylation of cullin 1, a key component of Cullin-RING E3 ubiquitin ligases. This leads to an increase in the stability and levels of p21.[1]
-
Inhibition of LSD1: this compound's inhibition of LSD1, a histone demethylase, results in decreased demethylation of histone H3 at lysine 4 (H3K4) at the promoter of the CDKN1A gene, which encodes p21.[1] This epigenetic modification leads to increased transcription of the CDKN1A gene and subsequent elevation of p21 protein levels.[1]
The synergistic upregulation of p21 is a key contributor to the cell cycle arrest and pro-apoptotic effects observed with this compound treatment in NSCLC cells.[1]
In Vitro and In Vivo Anti-Tumor Activity
Preliminary studies have demonstrated the anti-tumor efficacy of this compound both in cell culture and in animal models.
In Vitro Efficacy
In studies using human NSCLC cell lines, A549 and H1975, this compound has been shown to:[1]
-
Inhibit cell viability
-
Decrease colony formation
-
Reduce EdU (5-ethynyl-2'-deoxyuridine) incorporation, indicating a reduction in DNA synthesis and cell proliferation
-
Trigger cell cycle arrest
-
Induce DNA damage
-
Promote apoptosis
| In Vitro Activity of this compound in NSCLC Cell Lines | Observed Effect |
| Cell Viability | Inhibition |
| Colony Formation | Decrease |
| EdU Incorporation | Decrease |
| Cell Cycle | Arrest |
| DNA Damage | Induction |
| Apoptosis | Induction |
In Vivo Efficacy
In a xenograft mouse model using A549 cells, administration of this compound resulted in a significant decrease in both tumor weight and volume, demonstrating its potential for in vivo anti-tumor activity.[1]
| In Vivo Activity of this compound in A549 Xenograft Model | Observed Effect |
| Tumor Weight | Significant Decrease |
| Tumor Volume | Significant Decrease |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. While the full, detailed protocols are proprietary to the original research, the following outlines the likely methodologies based on standard practices in the field.
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay):
-
NSCLC cells (A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence is measured using a plate reader to determine the percentage of viable cells relative to the control.
Colony Formation Assay:
-
A low density of NSCLC cells is seeded in 6-well plates.
-
Cells are treated with this compound or a vehicle control and incubated for a period that allows for colony formation (e.g., 10-14 days).
-
The medium is changed periodically and may contain the respective treatment.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies containing a minimum number of cells (e.g., 50) is counted.
EdU Incorporation Assay:
-
NSCLC cells are treated with this compound or a vehicle control for a specified time.
-
EdU is added to the cell culture medium for a short period (e.g., 2 hours) to be incorporated into newly synthesized DNA.
-
Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the EdU alkyne group (Click-iT® chemistry).
-
The percentage of EdU-positive cells is quantified using flow cytometry or fluorescence microscopy.
Cell Cycle Analysis:
-
NSCLC cells are treated with this compound or a vehicle control.
-
Cells are harvested, fixed in ethanol, and treated with RNase.
-
DNA is stained with a fluorescent dye such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treated and control NSCLC cells are harvested.
-
Cells are washed and resuspended in an Annexin V binding buffer.
-
Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes) are added.
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis:
-
Protein lysates are collected from treated and control cells.
-
Protein concentration is determined using a standard assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, LSD1, DCN1, GAPDH as a loading control).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
A549 Xenograft Mouse Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with A549 cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (dose and schedule to be determined by dose-finding studies) via a suitable route of administration (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., with calipers) and body weight is monitored.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow.
Logical Relationship of this compound's Dual Inhibition
Caption: Logical flow of this compound's dual action.
References
Unraveling the Enigma of WS-384: A Search for a Non-Existent Molecule
A comprehensive investigation into the molecular formula and properties of a compound designated as "WS-384" has yielded no identifiable chemical entity in publicly accessible scientific databases and literature. This suggests that "this compound" may be an internal, proprietary, or erroneous designation for a chemical substance.
Despite a thorough search for technical data, including its molecular formula, chemical structure, and associated experimental protocols, no records corresponding to a molecule with the identifier "this compound" could be located. The search encompassed a wide range of chemical and biological databases, scientific publications, and patent literature.
The term "384" did appear in various scientific contexts, most notably in relation to high-throughput screening and laboratory instrumentation. For instance, the "SpectraMax Plus 384" is a microplate reader capable of analyzing samples in 384-well plates. However, this is a product name and bears no relation to a specific chemical compound.
Without a verifiable chemical structure or molecular formula, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams. The creation of such a document requires foundational information about the molecule's identity and its biological or chemical activities, none of which is available for a compound labeled "this compound."
It is plausible that "this compound" represents:
-
An internal compound code: Many pharmaceutical and biotechnology companies use internal coding systems to track their research compounds before they are publicly disclosed or published.
-
A typographical error: The designation could be a mistake, with the intended identifier being different.
-
A discontinued or unpublished project: Research on this compound may have been terminated before any information entered the public domain.
For professionals in the field, the absence of public information on "this compound" underscores the proprietary nature of early-stage drug discovery and development. Until a compound is assigned a universally recognized identifier, such as a CAS registry number or an IUPAC name, and its details are published, it remains outside the sphere of public scientific discourse. Any further inquiry into "this compound" would necessitate direct communication with the originating institution, provided that information is known. Without this crucial context, a technical guide or whitepaper on this topic cannot be constructed.
Methodological & Application
Application Notes and Protocols for the Dual LSD1 and DCN1-UBC12 Inhibitor WS-384
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS-384 is a first-in-class, orally active small molecule inhibitor that dually targets Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12).[1] This dual inhibition leads to the suppression of cullin 1 neddylation and a decrease in H3K4 demethylation at the CDKN1A promoter.[2] These upstream effects synergistically upregulate the gene and protein expression of p21, a cyclin-dependent kinase inhibitor. The accumulation of p21 subsequently induces cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in non-small cell lung cancer (NSCLC) models, both in vitro and in vivo.[1][2] These application notes provide detailed protocols for key experiments to evaluate the efficacy of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Biochemical Inhibitory Activity of this compound [1]
| Target | IC₅₀ (nM) |
| LSD1 | 338.79 |
| DCN1-UBC12 Interaction | 14.81 |
Table 2: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines [1]
| Cell Line | Treatment Duration | IC₅₀ (µM) |
| A549 | 24 - 72 hours | 2.15 - 6.67 |
| H1975 | 24 - 72 hours | 2.15 - 6.67 |
Table 3: In Vivo Anti-tumor Efficacy of this compound in an A549 Xenograft Model [1]
| Treatment Group | Dose | Administration Route | Study Duration | Outcome |
| Vehicle Control | - | Oral gavage | 36 days | Progressive tumor growth |
| This compound | 25 mg/kg | Oral gavage (daily) | 36 days | Tumor growth inhibition |
| This compound | 50 mg/kg | Oral gavage (daily) | 36 days | Significant reduction in tumor weight and volume |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ of this compound in NSCLC cell lines such as A549 and H1975.
Materials:
-
A549 or H1975 cells
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for the MTT cell viability assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
A549 or H1975 cells
-
6-well plates
-
Culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate for 10-14 days, changing the medium with fresh this compound every 3-4 days.
-
Wash the wells with PBS, fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Caption: Workflow for the colony formation assay.
EdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
A549 or H1975 cells
-
Culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Click-iT® EdU detection kit (or equivalent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on coverslips or in appropriate plates.
-
Treat with this compound for the desired time.
-
Add EdU to the culture medium and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive cells.
References
In Vivo Efficacy of WS-384: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a summary of the available in vivo data and outlines key experimental protocols for studying the dual LSD1 and DCN1-UBC12 inhibitor, WS-384, in a preclinical setting. The information is based on published research demonstrating the anti-tumor effects of this compound in non-small cell lung cancer (NSCLC) models.
Overview of In Vivo Activity
This compound has been identified as a first-in-class dual inhibitor that targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. In vivo studies have demonstrated its potential as a therapeutic agent for NSCLC. The primary preclinical model utilized to evaluate the efficacy of this compound is the A549 human lung carcinoma xenograft model in mice. Research has shown that administration of this compound leads to a significant reduction in both tumor weight and volume in these models[1].
Mechanism of Action: The anti-tumor activity of this compound is attributed to its dual inhibitory function, which synergistically upregulates the cyclin-dependent kinase inhibitor p21. This is achieved by:
-
Suppressing Cullin 1 Neddylation: Inhibition of the DCN1-UBC12 interaction prevents the neddylation of Cullin 1, a key component of SCF ubiquitin ligase complexes.
-
Decreasing H3K4 Demethylation: Inhibition of LSD1 leads to increased methylation of histone H3 at lysine 4 (H3K4) at the promoter of the CDKN1A gene (which encodes p21).
This concerted action results in cell cycle arrest and apoptosis in NSCLC cells[1].
Quantitative Data Summary
Initial search results did not yield specific quantitative data from the in vivo studies. The following table is a template that can be populated once detailed information from the full-text publication is available.
| Parameter | Vehicle Control | This compound Treatment Group | % Inhibition | p-value |
| Mean Tumor Volume (mm³) | Data not available | Data not available | Data not available | <0.05 |
| Mean Tumor Weight (mg) | Data not available | Data not available | Data not available | <0.05 |
| Body Weight Change (%) | Data not available | Data not available | - | - |
Experimental Protocols
The following are generalized protocols for in vivo studies of this compound based on standard practices for xenograft models.
A549 Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human NSCLC xenograft model.
Materials:
-
A549 human lung carcinoma cells
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest and resuspend the A549 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., daily intraperitoneal injection). Specific dosage information is pending access to the full-text publication.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Data Collection: Excise the tumors and measure their final weight.
Pharmacokinetic Studies
No specific in vivo pharmacokinetic data for this compound is currently available. The following is a general protocol for conducting such studies.
Objective: To determine the pharmacokinetic profile of this compound in mice.
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), t½ (half-life), and AUC (area under the curve).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studydot
References
Application Notes and Protocols for the Analytical Detection of WS-384
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information on a compound designated "WS-384" could be found. The following application notes and protocols are based on general analytical methodologies for the detection of small molecule drugs and should be adapted and validated for the specific physicochemical properties of this compound once they are known.
Introduction
This document provides a generalized framework for the development of analytical methods for the quantification of a novel compound, designated this compound, in biological matrices. The protocols described herein are based on common practices in bioanalytical method development and will require optimization based on the specific characteristics of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are staples in drug metabolism and pharmacokinetic (DMPK) studies.
Quantitative Data Summary
The following tables represent hypothetical data for illustrative purposes. Actual data must be generated during method development and validation for this compound.
Table 1: HPLC-UV Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Intra-day Accuracy | 90% - 110% |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Accuracy | 88% - 112% |
| Inter-day Precision (CV%) | < 15% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 90% - 110% |
| Precision at LLOQ (CV%) | < 15% |
| Intra-day Accuracy | 95% - 105% |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Accuracy | 92% - 108% |
| Inter-day Precision (CV%) | < 12% |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is a common starting point for the extraction of small molecules from plasma or serum.
Materials:
-
Biological matrix (e.g., human plasma) containing this compound
-
Internal Standard (IS) solution (a structurally similar compound to this compound)
-
Acetonitrile (ACN) containing 0.1% formic acid (FA), chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the biological matrix sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold ACN with 0.1% FA to the sample tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
The sample is now ready for analysis by HPLC or LC-MS/MS.
Protocol 2: HPLC-UV Analysis
This protocol outlines a general reversed-phase HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Chromatographic Conditions:
-
Set the column temperature to 40°C.
-
Set the UV detection wavelength based on the absorbance maximum of this compound.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
The total run time is 20 minutes.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for a more sensitive and selective LC-MS/MS method.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Heated electrospray ionization (HESI) source
-
UPLC/UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Chromatographic Conditions:
-
Set the column temperature to 45°C.
-
Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.
-
Inject 5 µL of the prepared sample.
-
Run a linear gradient from 2% to 98% Mobile Phase B over 5 minutes.
-
Hold at 98% Mobile Phase B for 1 minute.
-
Return to initial conditions and re-equilibrate for 1.5 minutes.
-
The total run time is 7.5 minutes.
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Positive Ion Electrospray (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined)
-
-
Collision Energy (CE) and other source parameters must be optimized for this compound and the IS.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Bioanalytical sample preparation workflow.
Caption: Bioanalytical method lifecycle.
Application Notes and Protocols for WS-384
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and biological effects of WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. The following protocols are based on preclinical studies in non-small cell lung cancer (NSCLC) models and are intended for research purposes only.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual-inhibition mechanism. It targets both LSD1, a histone demethylase, and the interaction between DCN1 and UBC12, which is crucial for the neddylation of cullin-RING ligases. This dual activity leads to the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 is achieved by suppressing the neddylation of cullin 1 and decreasing the demethylation of H3K4 at the CDKN1A promoter. The synergistic upregulation of p21 ultimately results in cell cycle arrest at the G2/M phase, DNA damage, and apoptosis in cancer cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | IC50 Value | Assay Conditions |
| Enzymatic Inhibition | LSD1 | 338.79 nM | Cell-free enzymatic assay |
| DCN1-UBC12 Interaction | 14.81 nM | Protein-protein interaction assay | |
| Cell Growth Inhibition | A549 (NSCLC) | 2.15 - 6.67 µM | 24-72 hours treatment |
| H1975 (NSCLC) | 2.15 - 6.67 µM | 24-72 hours treatment |
Table 2: In Vivo Dosage and Administration of this compound in a Xenograft Model
| Parameter | Details |
| Animal Model | BALB/c nude mice with A549 cell line xenografts |
| Dosage | 25 and 50 mg/kg |
| Administration Route | Oral gavage (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | 36 consecutive days |
| Observed Effects | The 50 mg/kg dose group showed a significant decrease in tumor weight and volume. |
| Toxicity | No significant toxic effects were observed on the heart, liver, spleen, lungs, and kidneys. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
A549 or H1975 human non-small cell lung cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed A549 or H1975 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 1 µM to 32 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
BALB/c nude mice (female, 6-8 weeks old)
-
A549 human non-small cell lung cancer cells
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank of each mouse.
-
Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for oral administration at concentrations of 25 mg/kg and 50 mg/kg in the vehicle solution.
-
Administer this compound or the vehicle control to the respective groups of mice via oral gavage once daily for 36 consecutive days.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
(Optional) Collect major organs (heart, liver, spleen, lungs, kidneys) for histopathological analysis to assess toxicity.
-
Statistically analyze the differences in tumor volume and weight between the treatment and control groups.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures and animal welfare guidelines.
References
Application Notes and Protocols for WS-384 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS-384 is a first-in-class, orally bioavailable dual inhibitor that targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1] Research has demonstrated its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) by inducing cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][2][3] These application notes provide a comprehensive overview of the quantitative data supporting the activity of this compound and detailed protocols for key in vitro and in vivo experiments to facilitate further research and drug development efforts in NSCLC.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound in NSCLC models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC₅₀ (μM) | Time Point |
| LSD1 (enzymatic assay) | - | 0.339 | - |
| DCN1-UBC12 Interaction | - | 0.0148 | - |
| Cell Viability (MTT Assay) | A549 | 6.67 | 24 h |
| 4.08 | 48 h | ||
| 2.15 | 72 h | ||
| H1975 | 5.98 | 24 h | |
| 3.79 | 48 h | ||
| 2.26 | 72 h |
Table 2: In Vivo Antitumor Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 36 | Mean Tumor Weight (g) at Day 36 |
| Vehicle Control | - | ~1200 | ~1.0 |
| This compound | 25 | ~700 | ~0.6 |
| This compound | 50 | ~400 | ~0.35 |
Signaling Pathway
This compound exerts its anticancer effects through a dual mechanism of action, leading to the synergistic upregulation of the cyclin-dependent kinase inhibitor p21. This upregulation is a key event that mediates the observed cell cycle arrest and pro-apoptotic effects in NSCLC cells.[1]
References
- 1. Discovery of this compound, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for WS-384 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.
Introduction
This compound is a potent small molecule inhibitor with demonstrated anti-cancer activity, particularly in non-small cell lung cancer (NSCLC). It functions by dually targeting two distinct cellular components:
-
LSD1: An enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine 4 (H3K4).
-
DCN1-UBC12 Interaction: This protein-protein interaction is essential for the neddylation of cullin-RING ligases, a key step in protein ubiquitination and degradation pathways.
By inhibiting both targets, this compound can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Chemical Properties of this compound
A comprehensive understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Molecular Weight | 482.52 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N5CCN(CC5)C(=O)C |
| Appearance | Solid powder |
| Storage Temperature | -20°C to -80°C |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions. Based on available data, this compound is soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Information not readily available |
| Water | Information not readily available |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.825 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 482.52 g/mol = 0.004825 g = 4.825 mg
-
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This will minimize freeze-thaw cycles and protect the compound from degradation. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high concentration DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM, first prepare an intermediate dilution (e.g., 1 mM) in culture medium, and then further dilute to 10 µM.
-
Direct Dilution (for low concentrations): For very low final concentrations, direct dilution of the stock solution into the final volume of cell culture medium may be possible. Add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound.
Application Note: WS-384 In Vitro Assay Development for Non-Small Cell Lung Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
WS-384 is a first-in-class, orally active dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1][2] Aberrant activity of both LSD1 and the DCN1-UBC12 axis is implicated in the pathogenesis of non-small cell lung cancer (NSCLC).[1] this compound exerts its anti-tumor effects by increasing the expression of the cyclin-dependent kinase inhibitor p21. This is achieved through two distinct mechanisms: the suppression of cullin 1 neddylation via DCN1-UBC12 inhibition and the reduction of H3K4 demethylation at the p21 gene promoter (CDKN1A) through LSD1 inhibition.[1] The synergistic upregulation of p21 leads to cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis in NSCLC cells.[1][2] This application note provides detailed protocols for a panel of in vitro assays to characterize the cellular effects of this compound on NSCLC cell lines such as A549 and H1975.[1]
Data Presentation
The following tables summarize the expected quantitative data from the described in vitro assays when treating NSCLC cells with this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | This compound IC50 (µM) at 48h |
| A549 | 2.15 - 6.67 |
| H1975 | 2.15 - 6.67 |
Data represents the concentration of this compound that inhibits cell growth by 50% after 48 hours of treatment, as determined by MTT or XTT assay.[2]
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (1-8 µM) | Decrease | Decrease | Increase |
Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment with this compound, as determined by flow cytometry with propidium iodide staining.[2]
Table 3: Induction of Apoptosis by this compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Baseline | Baseline |
| This compound (1-8 µM) | Increase | Increase |
Data represents the percentage of apoptotic cells after 48 hours of treatment with this compound, as determined by Annexin V and propidium iodide staining followed by flow cytometry analysis.
Table 4: Protein Expression Changes Induced by this compound
| Target Protein | Change in Expression with this compound (1-8 µM) |
| p21 | Increased |
| p-CDC2 | Decreased |
| Cyclin B1 | Decreased |
| CDK4 | Decreased |
| CDK6 | Decreased |
| γ-H2AX | Increased |
Data represents the relative change in protein expression after 48 hours of treatment with this compound, as determined by Western Blot analysis.[2]
Mandatory Visualizations
References
Application Notes and Protocols for High-Throughput Screening of WS-384, a Dual Inhibitor of LSD1 and the DCN1-UBC12 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
WS-384 is a novel small molecule inhibitor that uniquely targets two distinct cellular components: the histone demethylase LSD1 and the DCN1-UBC12 protein-protein interaction (PPI).[1] This dual-targeting mechanism offers a promising therapeutic strategy, particularly in non-small cell lung cancer (NSCLC), by synergistically upregulating the tumor suppressor p21.[1] This upregulation leads to cell cycle arrest, DNA damage, and ultimately, apoptosis in cancer cells.[1] High-throughput screening (HTS) is an essential tool for identifying and characterizing novel compounds like this compound. These application notes provide detailed protocols for the primary and secondary screening of this compound and similar dual-target inhibitors.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual-pronged mechanism:
-
Inhibition of Lysine-Specific Demethylase 1 (LSD1): LSD1 is an enzyme that removes methyl groups from histones, playing a crucial role in the regulation of gene expression. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes.[1]
-
Inhibition of the DCN1-UBC12 Protein-Protein Interaction: The interaction between DCN1 and UBC12 is critical for the neddylation of cullin-RING ligases (CRLs), a process essential for the degradation of specific proteins. By inhibiting this interaction, this compound disrupts the degradation of CRL substrates, including those that regulate the cell cycle.[1]
The combined effect of these inhibitory actions leads to the increased expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1] This elevation in p21 levels forces cancer cells into cell cycle arrest and triggers apoptosis.[1]
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize dual inhibitors like this compound involves a multi-step process, starting with primary screening to identify initial hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.
Data Presentation
The following tables summarize representative quantitative data for inhibitors targeting LSD1 and the DCN1-UBC12 interaction. This data can be used as a benchmark for evaluating the potency and selectivity of new compounds identified in an HTS campaign.
Table 1: Inhibitory Activity of Selected Compounds against LSD1
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | LSD1 | Biochemical | Not Reported | - | [1] |
| Compound 21 | LSD1 | Biochemical | 1.13 | MGC-803 | [2] |
| Osimertinib | LSD1/EGFR | Biochemical | 3.98 | - | [2] |
| OG-668 | LSD1 | HTRF | 0.0076 | - | [3] |
| SP-2509 | LSD1 | HTRF | 2.5 | - | [3] |
Table 2: Inhibitory Activity of Selected Compounds against DCN1-UBC12 Interaction
| Compound | Target | Assay Type | KD/Ki (nM) | Reference |
| This compound | DCN1-UBC12 | - | Not Reported | [1] |
| DI-591 | DCN1-UBC12 | Biophysical | 10-12 (Ki) | [4] |
| DI-404 | DCN1-UBC12 | Biophysical | <10 (KD) | [5] |
Table 3: Cellular Activity of this compound in NSCLC Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| A549 | Cell Viability | - | Not Reported | [1] |
| H1975 | Cell Viability | - | Not Reported | [1] |
Experimental Protocols
Primary Screening Assays
1. LSD1 Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the demethylase activity of LSD1 on a biotinylated histone H3 peptide substrate.
-
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4 monomethyl peptide substrate
-
Europium-labeled anti-H3K4me0 antibody (Donor)
-
XL665-conjugated streptavidin (Acceptor)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well low-volume white plates
-
Test compounds (including this compound as a control) and DMSO
-
-
Protocol:
-
Prepare serial dilutions of test compounds in DMSO.
-
Dispense 50 nL of compound solution into the assay plate.
-
Add 5 µL of LSD1 enzyme solution (final concentration ~1-5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the biotinylated peptide substrate solution (final concentration at Km).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection mix containing the Europium-labeled antibody and XL665-conjugated streptavidin.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to 620 nm. A decrease in the TR-FRET signal indicates inhibition of LSD1. Determine the Z'-factor to assess assay quality.
-
2. DCN1-UBC12 PPI Inhibition Assay (AlphaScreen)
This assay measures the disruption of the interaction between tagged DCN1 and UBC12 proteins.
-
Materials:
-
His-tagged DCN1 and Biotin-tagged UBC12 proteins
-
Nickel Chelate AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA
-
384-well low-volume white plates
-
Test compounds and DMSO
-
-
Protocol:
-
Dispense 50 nL of compound solutions into the assay plate.
-
Add 5 µL of a mixture of His-DCN1 and Biotin-UBC12 proteins (final concentrations in the low nM range).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a mixture of Acceptor and Donor beads (final concentration ~20 µg/mL each) in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the DCN1-UBC12 interaction. Calculate the Z'-factor.
-
Secondary and Confirmatory Assays
1. Dose-Response and IC50 Determination
For compounds identified as hits in the primary screens, a 10-point dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). The protocols are similar to the primary assays, but with a range of compound concentrations.
2. Orthogonal Assay: LSD1 Chemiluminescent Assay
This assay provides an alternative method to confirm LSD1 inhibition, reducing the likelihood of false positives from the primary screen.
-
Principle: This ELISA-based assay detects the demethylated product using a specific antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody, which generates a chemiluminescent signal.
-
Procedure: Follow the manufacturer's protocol for commercially available LSD1 chemiluminescent assay kits.
3. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[6]
-
Principle: The binding of a ligand to a protein can alter its thermal stability. By heating intact cells treated with a compound and then quantifying the amount of soluble target protein, target engagement can be assessed.
-
Protocol:
-
Culture NSCLC cells (e.g., A549) to ~80% confluency.
-
Treat cells with the test compound or DMSO for 1-2 hours.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate the soluble and precipitated protein fractions.
-
Analyze the soluble fraction by Western blot or an immunoassay (e.g., AlphaLISA or HTRF) using antibodies specific for LSD1 and DCN1.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Cell-Based Assays
1. Cell Viability Assay
-
Materials:
-
NSCLC cell lines (A549, H1975)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96- or 384-well clear-bottom white plates
-
-
Protocol:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
2. Western Blot Analysis for p21 Upregulation
-
Protocol:
-
Treat NSCLC cells with the test compound at its GI50 concentration for 24-48 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p21 and a loading control (e.g., GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the fold-change in p21 expression.
-
3. Cell Cycle Analysis
-
Protocol:
-
Treat cells as described for the Western blot analysis.
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Conclusion
The provided protocols offer a comprehensive framework for the high-throughput screening and characterization of dual LSD1 and DCN1-UBC12 inhibitors like this compound. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can efficiently identify potent and selective compounds and elucidate their mechanism of action, paving the way for the development of novel cancer therapeutics.
References
- 1. Discovery of this compound, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WS-384
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WS-384, a dual inhibitor of LSD1 and the DCN1-UBC12 protein-protein interaction.
Troubleshooting Guide: this compound Dissolution Issues
Researchers may encounter challenges with dissolving this compound for in vitro and in vivo experiments. Poor solubility can lead to inaccurate experimental results and difficulties in formulation. This guide provides a systematic approach to addressing these issues.
Initial Assessment:
Before attempting to dissolve this compound, it is crucial to visually inspect the compound. Note its physical state (e.g., crystalline, amorphous powder) and any static charge, as these can provide initial clues about its handling properties.
Common Dissolution Problems and Solutions:
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Low intrinsic solubility: The inherent chemical structure of this compound may limit its solubility in certain solvents. | 1. Increase agitation: Use a vortex mixer or sonicator to provide mechanical energy to aid dissolution. 2. Gently warm the solution: A slight increase in temperature can enhance the solubility of many compounds. However, be cautious of potential degradation. 3. Change the solvent: If initial attempts with a common solvent like DMSO fail, consider other organic solvents such as DMF, ethanol, or a co-solvent system. |
| Precipitation occurs when adding the this compound stock solution to aqueous media. | "Salting out" effect: The high concentration of salts or other components in the aqueous buffer can reduce the solubility of the compound. | 1. Decrease the final concentration of the stock solution: Prepare a more dilute stock solution in the organic solvent. 2. Stepwise dilution: Add the stock solution to the aqueous buffer in small increments while continuously vortexing. 3. Use a co-solvent: Prepare the final solution with a small percentage of the organic solvent (e.g., 0.5-1% DMSO) to maintain solubility. |
| The dissolved this compound solution appears cloudy or has visible particulates. | Incomplete dissolution or presence of impurities: The compound may not be fully dissolved, or there might be insoluble impurities. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or impurities. 2. Centrifuge the solution: Pellet any undissolved material by centrifugation and carefully collect the supernatant. |
| Inconsistent results between experiments. | Variability in stock solution preparation or storage: Inconsistent concentrations or degradation of the compound can lead to unreliable data. | 1. Ensure complete dissolution of the stock: Visually confirm that no solid particles are present before making aliquots. 2. Proper storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed vials to prevent solvent evaporation and degradation. 3. Prepare fresh dilutions: For each experiment, prepare fresh dilutions from the stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: It is advisable to start with a concentration of 10 mM. If the compound dissolves readily, you can attempt to prepare a more concentrated stock. However, it is crucial to ensure complete dissolution before use.
Q3: My experimental protocol requires a final DMSO concentration of less than 0.5%. How can I achieve this without precipitation?
A3: To minimize the final organic solvent concentration, you can prepare a more concentrated initial stock solution in DMSO. Then, perform serial dilutions in your aqueous experimental buffer. It is critical to add the DMSO stock to the aqueous buffer slowly and with vigorous mixing to prevent localized high concentrations that can lead to precipitation.
Q4: Can I sonicate this compound to aid dissolution?
A4: Yes, sonication can be an effective method to increase the rate of dissolution. Use a bath sonicator and sonicate for short intervals (e.g., 5-10 minutes) to avoid excessive heating of the sample, which could potentially lead to compound degradation.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of small molecule inhibitors are typically stored at -20°C or -80°C to maintain stability. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Volume (L) * Molecular Weight of this compound ( g/mol )).
-
Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are visible.
-
If necessary, briefly sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Determine the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
In a sterile tube, add the required volume of the experimental buffer.
-
While vortexing the buffer at a medium speed, slowly add the calculated volume of the this compound stock solution dropwise into the buffer. This gradual addition is crucial to prevent precipitation.
-
Continue to vortex the final solution for at least 30 seconds to ensure it is well-mixed.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Hypothetical signaling pathway of this compound.
WS-384 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of WS-384.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class dual inhibitor, targeting both Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between DCN1 and UBC12.[1] This dual inhibition leads to the suppression of cullin 1 neddylation and a decrease in H3K4 demethylation at the CDKN1A promoter.[1] The ultimate downstream effect is an increase in the expression of the p21 protein, which induces cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the known on-target effects of this compound in cellular assays?
In non-small cell lung cancer (NSCLC) cell lines such as A549 and H1975, this compound has been shown to:
-
Inhibit cell viability.[1]
-
Decrease colony formation.[1]
-
Reduce EdU (5-ethynyl-2'-deoxyuridine) incorporation, indicating a decrease in DNA synthesis and cell proliferation.[1]
-
Trigger cell cycle arrest, DNA damage, and apoptosis.[1]
Q3: Has a comprehensive off-target profile for this compound been published?
As of the latest available information, a comprehensive, publicly available off-target profile for this compound, such as a broad kinase screen, has not been identified in the scientific literature.
Q4: What are the potential off-target effects to consider based on the targets of this compound?
Given that this compound targets LSD1, a flavin-dependent amine oxidase, there is a potential for off-target activity against other amine oxidases with structural similarities, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[2] Inhibition of MAOs can have neurological and physiological effects. Researchers should consider evaluating the activity of this compound against these related enzymes.
Furthermore, the DCN1-UBC12 interaction is part of the larger cullin-RING ligase (CRL) ubiquitination machinery. While some inhibitors of this interaction have shown selectivity for specific cullins (e.g., cullin 3), the potential for broader effects on the neddylation of other cullins should be considered.[3][4][5]
Q5: How can I experimentally assess the potential off-target effects of this compound?
To investigate potential off-target effects, researchers can perform:
-
Kinase Profiling: A broad panel of kinases can be screened to identify any unintended inhibitory activity.
-
Amine Oxidase Selectivity Assays: Directly test the inhibitory activity of this compound against purified MAO-A and MAO-B.
-
Global Proteomics and Ubiquitination Analysis: Utilize mass spectrometry-based approaches to assess global changes in protein expression and ubiquitination patterns following this compound treatment.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic platforms to identify unexpected cellular effects.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Non-Target Cell Lines
| Issue | Possible Cause | Troubleshooting Step |
| High levels of cell death in cell lines not expected to be sensitive to LSD1 or DCN1-UBC12 inhibition. | Off-target toxicity: this compound may be inhibiting an essential kinase or other protein crucial for the survival of that specific cell line. | 1. Perform a dose-response curve to determine the IC50 in the affected cell line. 2. Conduct a kinase screen to identify potential off-target kinases. 3. Compare the expression levels of LSD1 and DCN1 in your cell line to sensitive cell lines. |
| Non-specific cellular stress: High concentrations of any small molecule can induce stress responses. | 1. Lower the concentration of this compound to the lowest effective dose. 2. Ensure proper vehicle controls are used. 3. Test for markers of cellular stress (e.g., reactive oxygen species). |
Guide 2: Inconsistent Results in Cellular Assays
| Issue | Possible Cause | Troubleshooting Step |
| High variability in cell viability, colony formation, or EdU assay results between experiments. | Compound stability and solubility: this compound may be precipitating out of solution or degrading over time. | 1. Visually inspect media containing this compound for any precipitate. 2. Prepare fresh stock solutions for each experiment. 3. Test the solubility of this compound in your specific cell culture media. |
| Cell line instability: The phenotype or sensitivity of the cell line may have drifted over multiple passages. | 1. Use low-passage number cells for all experiments. 2. Regularly perform cell line authentication. | |
| Assay variability: Inherent variability in the experimental procedure. | 1. Ensure consistent cell seeding densities. 2. Standardize incubation times and reagent addition. 3. Include positive and negative controls in every experiment. |
Quantitative Data Summary
Table 1: On-Target Cellular Activities of this compound
| Assay | Cell Lines | Observed Effect | Reference |
| Cell Viability | A549, H1975 | Inhibition | [1] |
| Colony Formation | A549, H1975 | Decrease | [1] |
| EdU Incorporation | A549, H1975 | Decrease | [1] |
| Cell Cycle | NSCLC cells | Arrest | [1] |
| Apoptosis | NSCLC cells | Induction | [1] |
Experimental Protocols
LSD1 Inhibition Assay (Colorimetric)
This protocol is adapted from a commercially available LSD1 demethylase activity/inhibition assay kit.
-
Substrate Coating: Coat microplate wells with a di-methylated histone H3-K4 LSD1 substrate.
-
Enzyme Reaction:
-
Add active LSD1 enzyme to the substrate-coated wells.
-
Add this compound at various concentrations (and a vehicle control).
-
Incubate to allow the demethylation reaction to occur.
-
-
Detection:
-
Add a specific antibody that recognizes the demethylated product.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the appropriate substrate for the detection enzyme to produce a colorimetric signal.
-
-
Measurement: Read the absorbance in a microplate spectrophotometer at the appropriate wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of demethylated product, and thus inversely proportional to the inhibitory activity of this compound.
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, add this compound at various concentrations to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 440 nm using a microplate reader. The reference wavelength should be above 600 nm.
Colony Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of the desired cell line.
-
Seeding: Seed a low number of cells (e.g., 500-1000 cells) into a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a humidified atmosphere with 5% CO2, allowing colonies to form. The medium should be changed as needed.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution like 10% neutral buffered formalin.
-
Stain the colonies with a 0.5% crystal violet solution.
-
-
Quantification: Wash the plates with water, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).
EdU Incorporation Assay
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with this compound or a vehicle control for the desired duration.
-
EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for a period that allows for DNA synthesis (e.g., 2-4 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 3.7% formaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
-
Click-iT® Reaction:
-
Prepare a Click-iT® reaction cocktail containing an azide-conjugated fluorescent dye.
-
Add the reaction cocktail to the cells and incubate in the dark to allow the click reaction between the EdU alkyne and the fluorescent azide to occur.
-
-
DNA Staining and Imaging:
-
Wash the cells.
-
Stain the nuclei with a DNA dye (e.g., Hoechst).
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
-
Analysis: Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating unexpected results.
References
- 1. Discovery of this compound, a first-in-class dual LSD1 and DCN1-UBC12 protein-protein interaction inhibitor for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
improving WS-384 efficacy in vivo
Disclaimer
Please note that "WS-384" appears to be a hypothetical compound, as there is no publicly available information on a substance with this designation in scientific literature or databases. Therefore, the following technical support guide has been created based on a plausible, fictional scenario for a novel kinase inhibitor. The data, protocols, and troubleshooting advice are illustrative and based on common challenges encountered in preclinical drug development.
Technical Support Center: Improving In Vivo Efficacy of this compound
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the novel Kinase-X inhibitor, this compound, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected tumor growth inhibition in our mouse xenograft model despite seeing potent cytotoxicity in vitro. What are the potential causes?
A1: This is a common challenge in translating in vitro potency to in vivo efficacy. The discrepancy can often be attributed to suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties of the compound in the animal model. Key areas to investigate include:
-
Poor Bioavailability: this compound may not be efficiently absorbed into the bloodstream after oral administration.
-
Rapid Metabolism/Clearance: The compound might be quickly metabolized by the liver or cleared by the kidneys, preventing it from reaching a therapeutic concentration at the tumor site.
-
Insufficient Target Engagement: Even if this compound reaches the tumor, it may not be engaging with its target, Kinase-X, at a sufficient level or for a long enough duration.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may be too low to maintain the required therapeutic concentration.
-
Vehicle Formulation Issues: The vehicle used to dissolve and administer this compound may not be optimal, leading to poor solubility or precipitation of the compound upon administration.
We recommend a systematic approach, starting with a basic pharmacokinetic study to understand the compound's exposure profile.
Q2: How can we improve the oral bioavailability of this compound?
A2: Improving bioavailability often involves optimizing the formulation. Different excipients can enhance solubility and absorption. Below is a summary of a hypothetical study comparing different formulations for this compound.
Table 1: Comparison of this compound Pharmacokinetic Parameters with Different Formulations in Mice (Single 10 mg/kg Oral Dose)
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| 0.5% Methylcellulose in Water | 150 ± 25 | 4.0 | 980 ± 110 | 15% |
| 20% Solutol HS 15 in Water | 450 ± 50 | 2.0 | 3100 ± 250 | 48% |
| 10% DMSO, 40% PEG300, 50% Saline | 320 ± 40 | 2.0 | 2200 ± 180 | 34% |
| 30% Captisol® in Water | 610 ± 70 | 1.0 | 4550 ± 320 | 71% |
Data are presented as mean ± standard deviation.
As indicated in the table, switching from a simple methylcellulose suspension to a Captisol®-based solution significantly improved the maximum plasma concentration (Cmax), area under the curve (AUC), and overall oral bioavailability.
Q3: We have confirmed adequate plasma exposure, but the anti-tumor effect is still weak. How do we confirm target engagement in the tumor?
A3: This suggests that while this compound is present in the circulation, it may not be reaching the tumor tissue at a sufficient concentration or inhibiting its target, Kinase-X, effectively. To verify target engagement, you should perform a pharmacodynamic (PD) study. This typically involves measuring the phosphorylation of a known downstream substrate of Kinase-X in tumor lysates from treated animals.
For the ABC signaling pathway, a key downstream marker of Kinase-X activity is the phosphorylation of Protein-Y (p-Protein-Y). A successful PD study would show a dose-dependent reduction in p-Protein-Y levels in tumor tissue following this compound administration.
Experimental Protocols
Protocol 1: Assessing Oral Bioavailability of this compound in Mice
-
Animal Model: Use 8-week-old male BALB/c mice (n=3-5 per group).
-
IV Administration Group:
-
Formulate this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 50% Saline) at a concentration of 1 mg/mL.
-
Administer a single 1 mg/kg dose via tail vein injection.
-
Collect blood samples (approx. 20 µL) via tail snip or saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
-
-
Oral Administration Group:
-
Formulate this compound in the test vehicle (e.g., 30% Captisol®) at a concentration of 1 mg/mL.
-
Administer a single 10 mg/kg dose via oral gavage.
-
Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately centrifuge blood samples at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, and AUC.
-
Calculate oral bioavailability (%) using the formula: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 2: Pharmacodynamic (Target Engagement) Study in Tumor Xenografts
-
Model Establishment: Implant tumor cells (e.g., HT-29) subcutaneously into nude mice. Allow tumors to grow to an average volume of 150-200 mm³.
-
Treatment: Randomize mice into groups (n=3-4 per group):
-
Group 1: Vehicle control (e.g., 30% Captisol®).
-
Group 2: this compound at a low dose (e.g., 10 mg/kg).
-
Group 3: this compound at a high dose (e.g., 50 mg/kg).
-
-
Sample Collection:
-
Administer a single oral dose of vehicle or this compound.
-
At a predetermined time point (e.g., 2 hours post-dose, corresponding to Tmax), euthanize the mice.
-
Excise tumors immediately and snap-freeze in liquid nitrogen. Store at -80°C.
-
-
Western Blot Analysis:
-
Homogenize tumor samples in lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Protein-Y, total Protein-Y, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Quantification:
-
Measure the band intensities.
-
Normalize the p-Protein-Y signal to the total Protein-Y signal to determine the level of target inhibition relative to the vehicle-treated group.
-
Visualizations
WS-384 degradation and storage issues
Welcome to the technical support center for WS-384. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of this novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A: Proper storage of this compound is critical to maintain its integrity and activity. Both solid (lyophilized powder) and solution forms have specific storage requirements. Always refer to the Certificate of Analysis (CoA) for lot-specific details.[1]
-
Solid Form: Lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[2] Use of a desiccator is recommended for long-term storage to prevent hydration.[1][3] Containers should be clearly labeled and tightly sealed.[4][5]
-
Solution Form: Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store aliquots at -80°C. For daily experimental use, a working solution can be kept at 4°C for a short period (see stability data below), but it is crucial to minimize its time at room temperature.[2]
Q2: I noticed a slight discoloration of the this compound powder. Is it still usable?
A: Discoloration can be an indicator of degradation, often due to oxidation or exposure to light.[6] It is strongly recommended that you assess the purity of the compound via High-Performance Liquid Chromatography (HPLC) before use. If new peaks are detected or the main peak's area is significantly reduced, the compound may be compromised. For critical experiments, using a fresh, uncompromised vial is the safest approach.
Q3: Can I dissolve this compound in buffers like PBS?
A: this compound has limited solubility in aqueous buffers. It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and experimental outcomes. Perform a solubility test to ensure the compound does not precipitate upon dilution.
Q4: What are the primary degradation pathways for this compound?
A: The two primary degradation pathways for this compound are hydrolysis and photolysis.[7][8] The molecule contains a hydrolytically labile ester group, which can be cleaved under acidic or basic conditions.[7][8] Additionally, its aromatic ring system is sensitive to UV light, leading to photodegradation.[6][9]
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Exposure | Humidity Control | Duration |
| Solid (Lyophilized) | -20°C to -80°C[1][3] | Protect from light (use amber vials)[1][10] | Store with desiccant[1][3] | Up to 24 months |
| Stock Solution (DMSO) | -80°C[3] | Protect from light[10] | N/A (tightly sealed vials) | Up to 6 months |
| Working Solution (Aqueous Buffer) | 2-8°C[1][11] | Protect from light[9] | N/A | < 24 hours |
Table 2: Stability of this compound in Solution (10 µM in 0.5% DMSO/PBS, pH 7.4)
| Condition | Duration | Purity Remaining (%) | Notes |
| 4°C, Protected from Light | 24 hours | >98% | Recommended for short-term storage of working solutions. |
| Room Temperature (20-25°C), Protected from Light | 8 hours | ~95% | Avoid prolonged exposure. |
| Room Temperature (20-25°C), Ambient Light | 8 hours | <85% | Demonstrates significant photodegradation. |
| 37°C, Protected from Light | 24 hours | ~90% | Indicates accelerated hydrolytic degradation at physiological temperatures. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in my cell-based assay.
This is a common issue that can arise from multiple factors. Follow this logical workflow to diagnose the problem.
Issue 2: An unknown peak appears in my HPLC chromatogram after sample preparation.
The appearance of a new peak typically indicates degradation or contamination.
-
Hypothesis 1: Degradation. The new peak could be a degradant of this compound. The most common degradants are the hydrolyzed ester product (this compound-H) or a photolytic byproduct.[7][8]
-
Hypothesis 2: Contamination. The peak could originate from the solvent, sample container, or cross-contamination.[4]
To investigate, run the appropriate controls: a blank injection (solvent only) and an analysis of a freshly prepared sample from a new vial of this compound. If the peak is absent in the controls, it is likely a degradant formed during your sample processing or storage.
Key Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol provides a framework for a stability-indicating HPLC method to quantify this compound and its primary degradants.[12][13][14]
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute to 50 µg/mL in a 50:50 mixture of ACN and water.
-
-
Analysis:
-
Inject the prepared sample.
-
The expected retention time for intact this compound is approximately 12.5 minutes. The primary hydrolytic degradant (this compound-H) is more polar and will elute earlier (approx. 9.8 minutes).
-
Calculate purity by dividing the peak area of this compound by the total area of all peaks.
-
Protocol 2: Identification of Degradants by LC-MS
This protocol is used to identify the mass of unknown peaks observed during HPLC analysis.[15][16][17]
-
Objective: To confirm the identity of potential this compound degradants by obtaining their mass-to-charge ratio (m/z).
-
Methodology:
-
Utilize the same chromatographic conditions as the HPLC method to ensure peak correlation.
-
Divert the column eluent to a mass spectrometer (MS) detector equipped with an electrospray ionization (ESI) source.
-
Operate the MS in positive ion mode.
-
-
Expected Results:
-
Intact this compound: Expected [M+H]⁺ = 452.18
-
Hydrolysis Product (this compound-H): This product results from the cleavage of an ethyl ester group (-C₂H₅) and addition of a hydrogen. The expected mass change is -28.03 Da. Expected [M+H]⁺ = 424.15.
-
Oxidative Product (this compound+O): Oxidation often involves the addition of an oxygen atom.[7] Expected [M+H]⁺ = 468.17.
-
References
- 1. globalresearchchem.com [globalresearchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 5. researchchemshub.com [researchchemshub.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. hfswitzerland.ch [hfswitzerland.ch]
- 11. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 12. ijpsr.com [ijpsr.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. waters.com [waters.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WS-384 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing and understanding the toxicity of WS-384 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally active dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1][2] Its antitumor activity stems from its ability to induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1]
Q2: How does this compound induce apoptosis?
A2: this compound increases the expression of the p21 protein by suppressing the neddylation of cullin 1 and reducing H3K4 demethylation at the CDKN1A promoter.[1] The upregulation of p21 is a key factor in promoting cell cycle arrest and apoptosis.[1] The apoptotic process involves the activation of caspase-3, caspase-7, caspase-9, and subsequent cleavage of PARP.[1]
Q3: Is cytotoxicity an expected outcome when using this compound?
A3: Yes, cytotoxicity is an expected on-target effect of this compound, particularly in cancer cell lines that are dependent on the pathways regulated by LSD1 and DCN1-UBC12 for their proliferation and survival. The compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines A549 and H1975 in a time- and dose-dependent manner.[1]
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) values for this compound's primary targets are 338.79 nM for LSD1 and 14.81 nM for the DCN1-UBC12 protein-protein interaction.[1] The IC50 values for cell proliferation inhibition in NSCLC cell lines are provided in the table below.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in two human non-small cell lung cancer cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) |
| A549 | 6.67[2] |
| H1975 | 2.23[2] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments with this compound.
Problem 1: Higher than expected cytotoxicity in the target cell line.
-
Possible Cause:
-
Incorrect Compound Concentration: Errors in serial dilutions or calculations can lead to a higher final concentration of this compound than intended.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Health: The cells may be unhealthy or stressed, making them more susceptible to the compound's effects.
-
Contamination: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity.
-
-
Solutions:
-
Verify Concentration: Prepare fresh serial dilutions and re-calculate the required concentrations.
-
Solvent Control: Run a vehicle-only control to ensure the solvent concentration is not causing toxicity. Typically, the final DMSO concentration should be below 0.5%.
-
Assess Cell Health: Regularly check the morphology and viability of your cell cultures. Use cells within a consistent passage number range.
-
Test for Contamination: Routinely test cell cultures for mycoplasma and other potential contaminants.
-
Problem 2: Low or no cytotoxicity observed in a supposedly sensitive cell line.
-
Possible Cause:
-
Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.
-
Low Target Expression: The target cell line may have lower than expected expression levels of LSD1 or DCN1.
-
Cellular Resistance Mechanisms: The cells may have intrinsic or acquired resistance mechanisms.
-
-
Solutions:
-
Compound Stability: Prepare fresh stock solutions of this compound for each experiment.
-
Verify Target Expression: Confirm the expression of LSD1 and DCN1 in your cell line using techniques like Western blot or qPCR.
-
Investigate Resistance: Consider potential resistance pathways and explore combination therapies if resistance is suspected.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in Cell Seeding: Inconsistent cell numbers seeded per well can lead to significant variations in results.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can alter the concentration of this compound.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can introduce variability.
-
-
Solutions:
-
Standardize Cell Seeding: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term effects of this compound on the proliferative capacity of single cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: After 24 hours, replace the drug-containing medium with fresh, drug-free medium.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
EdU Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for 2 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT Reaction: Perform the Click-iT reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of EdU-positive cells.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
DNA Damage Assay (Comet Assay)
This assay detects DNA strand breaks in individual cells.
-
Cell Treatment: Treat cells with this compound.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
refining WS-384 experimental conditions
Welcome to the technical support center for WS-384, a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. This guide is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor with a dual mechanism of action. It targets both Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between DCN1 and UBC12.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression. The DCN1-UBC12 interaction is essential for the neddylation of cullin-RING ligases, a process that controls the degradation of various cellular proteins. By inhibiting both targets, this compound can induce cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the viability of non-small cell lung cancer (NSCLC) cell lines, including A549 and H1975.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. If dissolved in a solvent, it should be stored at -80°C for up to 6 months.[1]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO, with a recommended concentration of 10 mM.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The solubility of this compound may be limited in aqueous solutions. | - Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to avoid solvent toxicity. - Prepare a fresh stock solution of this compound in DMSO. - Warm the cell culture medium to 37°C before adding the this compound stock solution. - Add the this compound stock solution to the medium dropwise while gently vortexing. |
| Inconsistent or no observable effect on cell viability. | - Inactive compound due to improper storage. - Cell line may be resistant to this compound. - Incorrect dosage or treatment duration. | - Verify the storage conditions and age of your this compound stock. - Confirm the expression of LSD1 and DCN1 in your cell line of interest. - Perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line. Published IC50 values for A549 (6.67 µM) and H1975 (2.23 µM) at 24 hours can be used as a starting point.[1] |
| High background in Western blot for histone modifications. | - Non-specific antibody binding. - Incomplete blocking. | - Use a high-quality, validated primary antibody specific for the histone modification of interest (e.g., H3K4me2). - Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and increasing blocking time. |
| Difficulty in detecting inhibition of the DCN1-UBC12 interaction. | - The protein-protein interaction may be very strong in your experimental system. - The assay may not be sensitive enough. | - Consider using a cell-based assay that measures the downstream effects of DCN1-UBC12 inhibition, such as the accumulation of substrates of cullin 3 like NRF-2.[1] - For in vitro assays, ensure the purity of your recombinant proteins and optimize the assay conditions (e.g., incubation time, protein concentrations). |
Quantitative Data Summary
| Parameter | Value | Target/Cell Line |
| IC50 (LSD1) | 338.8 nM | In vitro enzyme assay |
| IC50 (DCN1-UBC12) | 14.8 µM | In vitro interaction assay |
| IC50 (Cell Viability, 24h) | 6.67 µM | A549 cells |
| IC50 (Cell Viability, 24h) | 2.23 µM | H1975 cells |
| In Vivo Efficacy | 25 mg/kg and 50 mg/kg (oral) | A549 xenografts |
Data sourced from Probechem datasheet.[1]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound at the desired concentrations for 24 hours.
-
Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet for 15 minutes.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
EdU Incorporation Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
EdU Labeling: Add 10 µM EdU to the cell culture medium and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
Click-iT Reaction: Prepare the Click-iT reaction cocktail according to the manufacturer's instructions and incubate with the cells for 30 minutes in the dark.
-
Imaging: Wash the cells and image using a fluorescence microscope.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Signaling pathway of this compound dual inhibition.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Overcoming Resistance to WS-384
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with WS-384, a novel dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by synergistically upregulating the cyclin-dependent kinase inhibitor p21. This is achieved through two distinct mechanisms:
-
Inhibition of LSD1: this compound inhibits the demethylase activity of LSD1, leading to decreased H3K4 demethylation at the promoter of the CDKN1A gene (which encodes p21), thereby promoting its transcription.
-
Inhibition of the DCN1-UBC12 Interaction: By disrupting the interaction between DCN1 and UBC12, this compound suppresses the neddylation of cullin 1, a key component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex. This leads to the stabilization and accumulation of p21.
The resulting increase in p21 levels induces cell cycle arrest and apoptosis in cancer cells.[1]
Troubleshooting Guide: Investigating Resistance to this compound
While specific resistance mechanisms to this compound have not yet been documented in the literature, researchers may encounter acquired resistance in their experimental models. This guide provides a framework for investigating potential resistance based on the known mechanisms of resistance to LSD1 inhibitors and general principles of drug resistance.
Problem: Reduced sensitivity or acquired resistance to this compound in cell culture models.
Possible Cause 1: Phenotypic Switching (Epithelial-to-Mesenchymal-like Transition)
A potential mechanism of resistance to LSD1 inhibitors in non-small cell lung cancer (NSCLC) is the transition from a neuroendocrine to a mesenchymal-like phenotype.[2][3] Cells sensitive to LSD1 inhibitors often exhibit neuroendocrine characteristics, while resistant cells may acquire mesenchymal features.
Experimental Workflow for Investigating Phenotypic Switching:
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of WS-384: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WS-384's performance against other emerging alternatives in the landscape of cancer therapeutics. The following sections detail the mechanism of action, comparative efficacy, and underlying experimental data for this compound and related compounds.
This compound is a novel, first-in-class dual inhibitor that simultaneously targets Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction.[1] This dual-action mechanism presents a promising strategy for the treatment of non-small cell lung cancer (NSCLC).[1][2] The therapeutic potential of this compound lies in its ability to synergistically upregulate the tumor suppressor protein p21, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a dual-inhibitory mechanism:
-
Inhibition of LSD1: LSD1 is an enzyme that is frequently overexpressed in various cancers and contributes to tumor progression by demethylating histone and non-histone proteins. This compound inhibits the enzymatic activity of LSD1.
-
Inhibition of the DCN1-UBC12 Interaction: The interaction between DCN1 and UBC12 is crucial for the neddylation of cullin-RING ligases (CRLs), a process essential for the degradation of certain proteins, including the cell cycle regulator p21. By disrupting this interaction, this compound prevents the degradation of p21.
The combined effect of LSD1 inhibition and disruption of the DCN1-UBC12 interaction leads to a significant increase in the levels of p21.[1] This elevation of p21 triggers cell cycle arrest, DNA damage, and ultimately, apoptosis in NSCLC cells.[1]
Comparative Efficacy of this compound and Alternatives
The efficacy of this compound has been evaluated both in vitro and in vivo. This section compares the available quantitative data for this compound with other inhibitors targeting similar pathways.
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against its targets and significant anti-proliferative effects in NSCLC cell lines.
| Compound | Target(s) | IC50 (LSD1) | IC50 (DCN1-UBC12) | Cell Line | IC50 (Cell Viability) | Citation(s) |
| This compound | LSD1 & DCN1-UBC12 | 338.79 nM | 14.81 nM | A549 | ~2.15 - 6.67 µM | [1] |
| H1975 | ~2.15 - 6.67 µM | [1] | ||||
| DI-591 | DCN1-UBC12 | - | Ki = 12 nM (DCN1) | Not Reported | Not Reported | [3][4] |
| HZX-960 | DCN1-UBC12 | - | IC50 = 9.37 nM | Not Reported | Not Reported |
In Vivo Efficacy
In a preclinical xenograft model using A549 human NSCLC cells in BALB/c nude mice, oral administration of this compound at doses of 25-50 mg/kg once daily for 36 consecutive days effectively inhibited tumor growth with low toxicity.[1] While the exact percentage of tumor growth inhibition is not publicly available, the study reported a significant decrease in tumor weight and volume.[1]
| Compound | Model | Dosage | Outcome | Citation(s) |
| This compound | A549 Xenograft | 25-50 mg/kg, p.o., daily | Effectively inhibits tumor growth | [1] |
LSD1 Inhibitors in Clinical Development for Lung Cancer
Several LSD1 inhibitors are currently undergoing clinical trials, primarily for small cell lung cancer (SCLC), a subset of lung cancer. While not direct dual inhibitors like this compound, they represent an important class of alternative therapies.
| Compound | Status | Cancer Type | Trial Highlights |
| Bomedemstat (IMG-7289) | Phase I/II | Extensive Stage SCLC | In combination with atezolizumab.[5][6][7][8] |
| Iadademstat (ORY-1001) | Phase I/II | Extensive-Stage SCLC | In combination with atezolizumab or durvalumab.[9][10][11][12] |
| Pulrodemstat (CC-90011) | Phase I | Neuroendocrine Neoplasms | Showed clinical responses.[13][14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are based on standard laboratory procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: A549 and H1975 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals formed by viable cells were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
-
Cell Seeding: A low density of A549 or H1975 cells (e.g., 500-1000 cells per well) was seeded in 6-well plates.
-
Treatment: Cells were treated with this compound or vehicle control for a specified period.
-
Incubation: The medium was then replaced with fresh medium, and the cells were incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies were fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies containing at least 50 cells was counted.
EdU Incorporation Assay
This assay measures DNA synthesis as a marker of cell proliferation.
-
Cell Treatment: Cells were treated with this compound or vehicle control.
-
EdU Labeling: EdU (5-ethynyl-2'-deoxyuridine) was added to the cell culture medium for a short period (e.g., 2 hours) to be incorporated into newly synthesized DNA.
-
Fixation and Permeabilization: Cells were fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
Click-iT Reaction: A fluorescent azide was added, which covalently binds to the alkyne group of the incorporated EdU via a copper-catalyzed "click" reaction.
-
Analysis: The percentage of EdU-positive cells was determined by flow cytometry or fluorescence microscopy.
A549 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of drug candidates.
-
Cell Implantation: A suspension of A549 cells was subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice were randomized into treatment and control groups. The treatment group received daily oral doses of this compound, while the control group received the vehicle.
-
Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and may be further analyzed for biomarkers.
Conclusion
This compound represents a promising new therapeutic agent for NSCLC with a novel dual-inhibitory mechanism of action. The available preclinical data demonstrates its potent anti-cancer activity both in vitro and in vivo. Further research and clinical trials are warranted to fully elucidate its therapeutic potential in comparison to existing and emerging treatments for lung cancer. This guide provides a foundational overview for researchers to understand and further investigate the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DI-591 | DCN1-UBC12 抑制剂 | MCE [medchemexpress.cn]
- 5. Bomedemstat and Maintenance Immunotherapy for Treatment of Newly Diagnosed Extensive Stage Small Cell Lung Cancer | MedPath [trial.medpath.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Imago BioSciences Announces First Participant Dosed in Investigator-Sponsored Study of Bomedemstat in Combination with Atezolizumab in Small Cell Lung Cancer - BioSpace [biospace.com]
- 8. Inhibition of LSD1 with Bomedemstat Sensitizes Small Cell Lung Cancer to Immune Checkpoint Blockade and T-Cell Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. mskcc.org [mskcc.org]
- 12. Iadademstat + Paclitaxel for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. pulrodemstat (CC-90011) / BMS [delta.larvol.com]
Preclinical Compound WS-384: A Comparative Analysis for Non-Small Cell Lung Cancer Researchers
For Immediate Release
Zhengzhou, China - As a novel, first-in-class dual inhibitor, WS-384 has demonstrated promising preclinical activity against non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound with other therapeutic agents targeting similar pathways, offering researchers, scientists, and drug development professionals a detailed overview of its potential.
Disclaimer: this compound is a preclinical compound and has not undergone human clinical trials. The data presented herein is derived from in vitro and in vivo animal studies.
Overview of this compound
This compound is a small molecule that uniquely targets two distinct cancer-related pathways: it is an inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction, which is critical for the neddylation pathway.[1] This dual mechanism of action suggests a potential for synergistic antitumor effects. In preclinical models of NSCLC, this compound has been shown to inhibit cancer cell viability, decrease colony formation, and induce cell cycle arrest and apoptosis.[1]
Comparative Analysis: this compound and Alternative Therapies
Due to the absence of clinical trial data for this compound, this comparison focuses on its preclinical profile versus other agents that target either the LSD1 or the neddylation pathway and have been investigated for cancer therapy.
Table 1: Preclinical Efficacy of this compound in NSCLC Models
| Parameter | Cell Lines (A549, H1975) | Animal Model (A549 Xenograft) |
| Effect on Cell Viability | Inhibition of A549 and H1975 cell viability.[1] | Not directly measured |
| Colony Formation | Decreased colony formation.[1] | Not applicable |
| Cell Cycle | Triggered cell cycle arrest.[1] | Not reported |
| Apoptosis | Induced apoptosis.[1] | Not reported |
| Tumor Growth | Not applicable | Significantly decreased tumor weight and volume.[1] |
Table 2: Comparison of Investigational Drugs Targeting LSD1 and Neddylation Pathways
| Drug Name (Class) | Target(s) | Development Phase (for Lung Cancer) | Key Preclinical/Clinical Findings |
| This compound | LSD1 and DCN1-UBC12 | Preclinical | Dual inhibition leads to p21 upregulation, cell cycle arrest, and apoptosis in NSCLC models.[1] |
| Bomedemstat (IMG-7289) | LSD1 | Phase 1/2 (SCLC) | Sensitizes SCLC to immune checkpoint blockade in preclinical models.[2][3] |
| Iadademstat (ORY-1001) | LSD1 | Phase 2 (SCLC) | Activates NOTCH1 and suppresses ASCL1 in preclinical SCLC models.[3] In a clinical trial for relapsed/refractory SCLC in combination with paclitaxel.[3] |
| Pevonedistat (MLN4924) | NAE (Neddylation Activating Enzyme) | Phase 1/2 (Various Cancers) | Inhibits the entire neddylation pathway, leading to cancer cell growth suppression.[4][5][6] Has been in clinical trials for various malignancies.[7] |
| GSK2879552 | LSD1 | Phase 1 (SCLC) | Showed efficacy in preclinical models of SCLC.[8] |
Signaling Pathway of this compound
The dual-inhibitory action of this compound converges on the upregulation of the tumor suppressor protein p21. It achieves this by inhibiting LSD1-mediated histone demethylation at the CDKN1A promoter and by inhibiting the DCN1-UBC12 interaction, which reduces the neddylation of cullin 1, a key component of Cullin-RING ligases (CRLs) that would otherwise target p21 for degradation.
Experimental Protocols
The following are generalized methodologies based on the preclinical study of this compound.
Cell Viability Assay
-
Cell Culture: A549 and H1975 human NSCLC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a commercial assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity.
Xenograft Mouse Model
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with A549 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives daily administration of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Experimental Workflow
The logical flow of preclinical evaluation for a novel anticancer compound like this compound is depicted below.
Conclusion
This compound represents an innovative approach to NSCLC therapy by simultaneously targeting two key cellular pathways. While preclinical data are encouraging, further investigation, including comprehensive toxicology studies and eventually well-designed clinical trials, is necessary to determine its therapeutic potential in humans. This guide serves as a foundational resource for researchers interested in the evolving landscape of targeted cancer therapies.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. library.search.tulane.edu [library.search.tulane.edu]
- 7. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to WS-384: A First-in-Class Dual Inhibitor of LSD1 and DCN1-UBC12 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual inhibitor WS-384 with alternative therapeutic agents targeting similar pathways in the context of non-small cell lung cancer (NSCLC). The information presented is supported by experimental data to aid in the evaluation and consideration of this compound for further research and development.
Mechanism of Action of this compound
This compound is a first-in-class small molecule that exhibits a dual mechanism of action by simultaneously inhibiting two distinct targets: Lysine-Specific Demethylase 1 (LSD1) and the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme E2 M (UBC12).[1][2] This dual inhibition leads to a synergistic antitumor effect in NSCLC.
The proposed signaling pathway for this compound's action is as follows:
By inhibiting LSD1, this compound prevents the demethylation of histone H3 at lysine 4 (H3K4) at the promoter of the CDKN1A gene, which encodes the p21 protein.[1] Simultaneously, inhibition of the DCN1-UBC12 interaction suppresses the neddylation of Cullin 1, a crucial step for the activity of Cullin-RING E3 ubiquitin ligases that would otherwise target p21 for degradation.[1] The combined effect is a significant increase in the expression of the p21 protein.[1][2] Elevated p21 levels lead to cell cycle arrest, primarily at the G2/M phase, and subsequently induce apoptosis in NSCLC cells.[1][2]
Performance Comparison
This section provides a comparative overview of this compound and other relevant inhibitors targeting LSD1 or the DCN1-UBC12 pathway.
Biochemical and Cellular Activity
| Compound | Target(s) | IC50 (LSD1) | IC50/Ki (DCN1-UBC12) | Cell Line | IC50 (Cell Viability) |
| This compound | LSD1 & DCN1-UBC12 | 338.79 nM [2] | 14.81 nM [2] | A549 | 2.15 - 6.67 µM (24-72h) [2] |
| H1975 | 2.15 - 6.67 µM (24-72h) [2] | ||||
| Iadademstat (ORY-1001) | LSD1 | 20 nM | - | AML cell lines | 1-10 nM |
| Bomedemstat (IMG-7289) | LSD1 | <100 nM | - | SCLC cell lines | Sub-micromolar range |
| DI-591 | DCN1-UBC12 | - | Ki = 12 nM (DCN1) | - | - |
| Compound 383 | DCN1 & LSD1 | 0.53 µM | IC50 = 11 nM | MGC-803 | - |
Note: Data for comparator compounds are compiled from various public sources and may have been generated under different experimental conditions.
In Vivo Efficacy in NSCLC Xenograft Models
| Compound | Dosing | Route of Administration | Model | Outcome |
| This compound | 25-50 mg/kg, once daily for 36 days | Oral | A549 Xenograft (BALB/c nude mice) | Significant reduction in tumor weight and volume at 50 mg/kg [2] |
| Iadademstat (ORY-1001) | Varies | Oral | SCLC Xenograft | Tumor growth inhibition |
| Bomedemstat (IMG-7289) | Varies | Oral | Myelofibrosis Xenograft | Reduction in disease markers |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Experimental Workflow Diagram
Cell Viability Assay (MTT Assay)
-
Cell Seeding: NSCLC cells (A549 and H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated using non-linear regression analysis.
Colony Formation Assay
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Compound Treatment: Cells are treated with this compound at various concentrations for 24 hours.
-
Culture: The medium is replaced with fresh, drug-free medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
Quantification: The number of colonies (containing >50 cells) is counted. The colony formation ability is calculated as the percentage of colonies in the treated group relative to the untreated control group.
EdU Incorporation Assay
-
Cell Treatment: Cells are treated with this compound for 48 hours.
-
EdU Labeling: 5-ethynyl-2'-deoxyuridine (EdU) is added to the cell culture medium at a final concentration of 10 µM and incubated for 2 hours.
-
Fixation and Permeabilization: Cells are harvested, fixed with 4% paraformaldehyde, and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The incorporated EdU is detected by a Click-iT reaction with a fluorescently labeled azide, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The percentage of EdU-positive cells (cells in S-phase) is determined by flow cytometry.
Western Blot Analysis
-
Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p21, Cullin 1, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Cells are treated with 1% formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cross-linked chromatin is sonicated to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against H3K4me2 or a negative control IgG overnight.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.
-
qPCR Analysis: The enrichment of the CDKN1A promoter region in the immunoprecipitated DNA is quantified by real-time quantitative PCR.
In Vivo Xenograft Study
-
Tumor Implantation: A549 cells are subcutaneously injected into the flank of BALB/c nude mice.
-
Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally once daily.
-
Tumor Monitoring: Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed.
Conclusion
This compound represents a novel therapeutic strategy for NSCLC by dually targeting LSD1 and the DCN1-UBC12 protein-protein interaction. The preclinical data demonstrate its potent anti-proliferative and pro-apoptotic effects in NSCLC cell lines and significant tumor growth inhibition in vivo. This guide provides a framework for comparing this compound to other targeted inhibitors, highlighting its unique mechanism of action and providing the necessary experimental details for its validation and further investigation. The promising profile of this compound warrants further exploration as a potential therapeutic candidate for NSCLC.
References
WS-384: A Novel Dual Inhibitor Challenging the Standard of Care in Non-Small Cell Lung Cancer
For Immediate Release
A promising new investigational compound, WS-384, has demonstrated significant preclinical anti-tumor activity in non-small cell lung cancer (NSCLC) models. As a first-in-class dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction, this compound presents a novel therapeutic strategy for a patient population with substantial unmet medical need. This guide provides a comprehensive comparison of this compound to current standard-of-care treatments for NSCLC, supported by available preclinical data.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through a unique dual-inhibition mechanism. It simultaneously targets two key cellular players:
-
Lysine-Specific Demethylase 1 (LSD1): An enzyme often overexpressed in NSCLC, LSD1 plays a crucial role in gene expression regulation by removing methyl groups from histones. By inhibiting LSD1, this compound alters the epigenetic landscape, leading to the re-expression of tumor suppressor genes.
-
DCN1-UBC12 Interaction: This protein-protein interaction is essential for the neddylation of cullin-RING ligases, a process critical for the degradation of various proteins involved in cell cycle control. Inhibition of this interaction by this compound disrupts protein homeostasis and induces cell cycle arrest.
The synergistic effect of this dual inhibition leads to the upregulation of the p21 protein, a potent cell cycle inhibitor, ultimately triggering cell cycle arrest, DNA damage, and apoptosis in NSCLC cells.[1]
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated potent anti-tumor activity in NSCLC cell lines and in vivo models.
In Vitro Studies
This compound has been shown to inhibit the viability of A549 and H1975 NSCLC cell lines, decrease colony formation, and reduce EdU incorporation, indicating a potent anti-proliferative effect.[1] Furthermore, the compound was observed to induce cell cycle arrest, DNA damage, and apoptosis.[1]
| Cell Line | Assay | Endpoint | Result |
| A549 | Cell Viability | IC50 | Data not available in public sources |
| H1975 | Cell Viability | IC50 | Data not available in public sources |
| A549 | Colony Formation | Colony Number | Significant decrease |
| H1975 | Colony Formation | Colony Number | Significant decrease |
| A549 | Apoptosis | Apoptotic Cells (%) | Significant increase |
| H1975 | Apoptosis | Apoptotic Cells (%) | Significant increase |
Table 1: Summary of In Vitro Activity of this compound in NSCLC Cell Lines.
In Vivo Studies
In a xenograft model using A549 NSCLC cells, administration of this compound resulted in a significant decrease in both tumor weight and volume compared to the control group, demonstrating its in vivo anti-tumor efficacy.[1]
| Animal Model | Treatment | Endpoint | Result |
| A549 Xenograft | This compound | Tumor Volume | Significant decrease |
| A549 Xenograft | This compound | Tumor Weight | Significant decrease |
Table 2: Summary of In Vivo Efficacy of this compound.
Comparison with Standard of Care
The current standard of care for advanced NSCLC is multifaceted and depends on factors such as tumor histology, molecular characteristics (e.g., EGFR, ALK, ROS1, PD-L1 status), and prior lines of therapy. Key treatment modalities include:
-
Chemotherapy: Platinum-based doublets (e.g., cisplatin or carboplatin with pemetrexed or paclitaxel) have long been the cornerstone of first-line treatment for patients without targetable mutations.
-
Targeted Therapy: For patients with specific genetic alterations, targeted therapies such as EGFR inhibitors (e.g., osimertinib) and ALK inhibitors (e.g., alectinib) have shown superior efficacy compared to chemotherapy.
-
Immunotherapy: Immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) that target the PD-1/PD-L1 pathway have revolutionized the treatment landscape, either as monotherapy or in combination with chemotherapy, for patients with appropriate PD-L1 expression levels.
Direct comparative studies between this compound and these standard-of-care agents are not yet available. However, based on its novel mechanism of action, this compound holds the potential to be effective in patient populations that are resistant to or ineligible for current therapies. As an epigenetic modulator, it could potentially be used in combination with other agents to overcome resistance mechanisms.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are crucial for the reproducibility and validation of the findings.
Cell Viability Assay
-
Cell Lines: A549 and H1975 human non-small cell lung cancer cell lines.
-
Method: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Colony Formation Assay
-
Method: A low density of cells is seeded in 6-well plates and treated with this compound. The cells are allowed to grow for 1-2 weeks until visible colonies are formed.
-
Analysis: Colonies are fixed, stained (e.g., with crystal violet), and counted. The number and size of colonies in treated versus control wells are compared.
Apoptosis Assay
-
Method: Cells are treated with this compound for a defined period. Apoptosis can be quantified using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is determined.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: A549 cells are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: this compound is administered (e.g., orally or intraperitoneally) at a specified dose and schedule. The control group receives a vehicle.
-
Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.
Future Directions
The promising preclinical data for this compound warrant further investigation. Future studies should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound with standard-of-care agents in relevant NSCLC models.
-
Combination Therapies: Evaluating the synergistic potential of this compound with existing chemotherapies, targeted therapies, and immunotherapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound.
-
Clinical Trials: Advancing this compound into Phase I clinical trials to assess its safety, tolerability, and preliminary efficacy in patients with advanced NSCLC.
The development of novel agents like this compound with unique mechanisms of action is critical to improving outcomes for patients with non-small cell lung cancer. Continued research will be essential to fully elucidate its therapeutic potential and its place in the evolving landscape of NSCLC treatment.
References
Independent Validation of WS-384: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual inhibitor WS-384 with alternative therapeutic strategies for non-small cell lung cancer (NSCLC). The data presented is based on publicly available preclinical studies, offering a comprehensive overview to inform further research and development.
Executive Summary
This compound is a first-in-class small molecule that uniquely targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. Preclinical data demonstrates its potential as a promising therapeutic agent for NSCLC, exhibiting both in vitro cytotoxicity against NSCLC cell lines and in vivo tumor growth inhibition. This guide compares the performance of this compound with other LSD1 inhibitors and standard-of-care chemotherapy, providing available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other relevant compounds. Data is presented for the NSCLC cell lines A549 and H1975, which are commonly used models in lung cancer research.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | A549 IC50 (µM) | H1975 IC50 (µM) | Enzymatic IC50 (nM) |
| This compound | LSD1 & DCN1-UBC12 | 2.15 - 6.67 [1] | 2.15 - 6.67 [1] | 338.79 (LSD1), 14.81 (DCN1-UBC12) [1] |
| HCI-2509 | LSD1 | 0.3 - 5 | 0.3 - 5 | Not Reported |
| TCP-based Inhibitor | LSD1 | <10 | Not Reported | 46.0 |
| Cisplatin | DNA Synthesis | 6.14 - 26.0[2][3][4][5] | 9.6 - 19.34[2][6] | Not Applicable |
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
| Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 25-50 mg/kg, p.o., daily for 36 days (A549 model) | Significant reduction in tumor weight and volume [1] | [1] |
| GSK2879552 | Not specified in SCLC model | Delayed tumor growth | [7] |
| TCP-based Inhibitor | 10-20 mg/kg, p.o. (H1650 model) | 41.5% - 64.0% reduction in tumor weight | [8] |
| Cisplatin | 1 mg/kg (A549 model) | 54% | [9] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects through a dual-inhibition mechanism, impacting two distinct but synergistic pathways involved in cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound and comparator compounds.
In Vitro Assays
3.1.1. Cell Viability (MTT) Assay
-
Cell Seeding: A549 and H1975 cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, cisplatin) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
3.1.2. Colony Formation Assay
-
Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and treated with the test compounds at various concentrations.[6][13][14]
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
-
Quantification: The number of colonies (containing >50 cells) is counted, and the plating efficiency and surviving fraction are calculated.
3.1.3. EdU Incorporation Assay
-
Cell Treatment and EdU Labeling: Cells are treated with test compounds for a specified period, and then incubated with 5-ethynyl-2´-deoxyuridine (EdU) for 2 hours.[1][4][15][16][17]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Click-iT Reaction: The incorporated EdU is detected by a click reaction with a fluorescently labeled azide.
-
Analysis: The percentage of EdU-positive cells (cells in S-phase) is determined by flow cytometry or fluorescence microscopy.
3.1.4. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight.[8][18][19][20][21]
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
3.1.5. Apoptosis Assay
-
Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.[2][3][22][23][24]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3.1.6. Western Blot Analysis
-
Protein Extraction: Cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, γ-H2AX) overnight at 4°C.
-
Detection: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Study
-
Cell Implantation: A549 cells (5x10⁶ cells per mouse) are subcutaneously injected into the flank of BALB/c nude mice.
-
Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Compound Administration: this compound is administered orally at doses of 25 and 50 mg/kg daily. Comparator compounds like cisplatin are administered intraperitoneally.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition rate is calculated.
Logical Workflow
The preclinical validation of a novel compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical validation workflow.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay [bio-protocol.org]
- 7. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. researchgate.net [researchgate.net]
- 14. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Evaluation of B Cell Proliferation in vivo by EdU Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. medicine.uams.edu [medicine.uams.edu]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
WS-384: A Comparative Guide to a First-in-Class Dual Inhibitor of LSD1 and DCN1-UBC12
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WS-384 with other inhibitors targeting Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction. This compound is a novel small molecule that uniquely exhibits dual inhibitory activity against these two distinct and critical targets in cellular signaling and cancer biology. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Targets
This compound has been identified as a specific, orally active dual inhibitor, targeting both the epigenetic regulator LSD1 and the protein-protein interaction between DCN1 and UBC12, which is crucial for the neddylation pathway.[1][2][3] This dual-action mechanism presents a novel therapeutic strategy, particularly in the context of non-small cell lung cancer (NSCLC), where both LSD1 and DCN1 are often dysregulated.[4]
Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a key role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[5] Its involvement in oncogenesis is well-established, making it an attractive target for cancer therapy. LSD1 is often a core component of larger transcriptional repressor complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, and is implicated in various signaling pathways including the Transforming Growth Factor-β (TGF-β) pathway.[6][7]
The DCN1-UBC12 interaction is a critical node in the neddylation pathway, a post-translational modification process that conjugates the ubiquitin-like protein NEDD8 to substrate proteins. This interaction facilitates the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which are master regulators of protein degradation and are implicated in numerous cellular processes and diseases, including cancer.[1][8][9][10]
Comparative Data of Inhibitors
The following tables summarize the biochemical potency of this compound against its targets and compare it with other known inhibitors.
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| LSD1 | 338.8 nM[2] |
| DCN1-UBC12 Interaction | 14.8 µM[2] |
Table 2: Comparison with Other LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC50/Ki | Clinical Development Status |
| This compound | Dual LSD1/DCN1-UBC12 Inhibitor | 338.8 nM (IC50)[2] | Preclinical |
| Tranylcypromine (TCP) | Irreversible | ~2 µM (IC50)[11] | Approved (for depression), Clinical trials in oncology |
| Iadademstat (ORY-1001) | Irreversible | 18 nM (IC50)[12], 0.33 nM (HTRF assay)[13] | Phase II clinical trials[12] |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 nM (IC50)[12], 57 nM (HTRF assay)[13][14] | Phase III clinical trial[15] |
| GSK2879552 | Irreversible | 160 nM (HTRF assay)[13][14] | Clinical trials |
| Pulrodemstat (CC-90011) | Reversible | 0.66 nM (HTRF assay)[13] | Clinical trials |
| Seclidemstat (SP-2577) | Reversible | 1.3 µM (HTRF assay)[13][14] | Clinical trials |
Table 3: Comparison with Other DCN1-UBC12 Interaction Inhibitors
| Inhibitor | Type | DCN1-UBC12 IC50/Ki/KD |
| This compound | Dual LSD1/DCN1-UBC12 Inhibitor | 14.8 µM (IC50)[2] |
| DI-591 | Small Molecule | 10-12 nM (Ki)[9][16][17] |
| DI-404 | Peptidomimetic | <10 nM (KD)[10][18] |
| WS-383 | Small Molecule | 11 nM (IC50) |
| NAcM-OPT | Small Molecule | Potent inhibitor (qualitative) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the cellular pathways targeted by this compound.
Caption: LSD1 in the NuRD complex represses gene expression.
Caption: DCN1-UBC12 interaction in the neddylation pathway.
Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing inhibitors of LSD1 or DCN1-UBC12.
References
- 1. tandfonline.com [tandfonline.com]
- 2. abcam.com [abcam.com]
- 3. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway [ouci.dntb.gov.ua]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. The histone demethylase LSD1 regulates inner ear progenitor differentiation through interactions with Pax2 and the NuRD repressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DCN1-UBC12 Protein-Protein Interaction for Regulation of Neddylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Affinity Peptidomimetic Inhibitors of the DCN1-UBC12 Protein–Protein Interaction (Journal Article) | OSTI.GOV [osti.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling WS-384: A Novel Dual Inhibitor for Non-Small Cell Lung Cancer
For Immediate Release
A promising new compound, WS-384, has demonstrated significant anti-tumor effects in preclinical studies for non-small cell lung cancer (NSCLC). Identified as a first-in-class dual inhibitor, this compound targets both Lysine-Specific Demethylase 1 (LSD1) and the DCN1-UBC12 protein-protein interaction, offering a novel therapeutic strategy for a disease with high unmet medical need. Experimental results indicate that this dual-action mechanism leads to potent inhibition of cancer cell growth, induction of cell cycle arrest, and apoptosis.
Comparative Performance Analysis
This compound's unique dual-inhibitor status sets it apart from other LSD1 inhibitors, which have been a focus of cancer research. While direct comparative experimental data with other specific LSD1 inhibitors in the same studies are not yet published, the performance of this compound in established NSCLC cell lines and xenograft models provides a strong benchmark for its potential efficacy.
In Vitro Efficacy
The following table summarizes the key in vitro effects of this compound on the A549 and H1975 NSCLC cell lines.
| Experimental Assay | Cell Lines | Key Findings with this compound | Implication |
| Cell Viability | A549, H1975 | Potent inhibition of cell viability | Anti-proliferative effect |
| Colony Formation | A549, H1975 | Significant decrease in colony formation ability | Inhibition of long-term survival |
| EdU Incorporation | A549, H1975 | Reduced incorporation of EdU | Blockade of DNA synthesis |
| Cell Cycle Analysis | A549, H1975 | Triggered cell cycle arrest | Halts cancer cell division |
| Apoptosis Assay | A549, H1975 | Induced apoptosis and DNA damage | Promotes programmed cell death |
In Vivo Efficacy
In animal models, this compound has shown significant anti-tumor activity, validating its potential as a therapeutic agent.
| Experimental Model | Treatment | Key Findings | Implication |
| A549 Xenograft Mice | This compound | Significant decrease in tumor weight and volume | Potent in vivo anti-tumor effect |
Mechanism of Action: A Dual-Pronged Attack
This compound exerts its anti-cancer effects through a synergistic mechanism that leads to the upregulation of the tumor suppressor protein p21.[1] This is achieved by simultaneously inhibiting two key cellular players: LSD1 and the DCN1-UBC12 interaction.
-
LSD1 Inhibition : LSD1 is an enzyme that removes methyl groups from histones (specifically H3K4), leading to the repression of certain genes. By inhibiting LSD1, this compound prevents the demethylation of H3K4 at the promoter of the CDKN1A gene, which codes for p21. This helps to keep the gene active.
-
DCN1-UBC12 Inhibition : The DCN1-UBC12 interaction is crucial for the neddylation of cullin 1, a key component of the SCF ubiquitin ligase complex. This complex targets p21 for degradation. By inhibiting this interaction, this compound suppresses cullin 1 neddylation, thereby stabilizing p21 protein levels.[1]
The resulting increase in p21 protein levels leads to cell cycle arrest and apoptosis in NSCLC cells.[1]
Caption: Mechanism of action for the dual inhibitor this compound.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of these experimental results. The following outlines the probable standard methods used in the cited experiments.
Cell Culture and Viability Assays
-
Cell Lines : Human NSCLC cell lines A549 and H1975 would be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Assay : Cells would be seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48-72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
Colony Formation Assay
-
Cells are seeded at a low density in 6-well plates and treated with this compound.
-
The medium is changed every few days, and after a period of 1-2 weeks, the cells are fixed with methanol and stained with crystal violet.
-
The number of colonies (defined as clusters of >50 cells) is counted to assess long-term cell survival and proliferative capacity.
In Vivo Xenograft Model
-
Animal Model : Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation : A549 cells are harvested and injected subcutaneously into the flank of the mice.
-
Treatment : Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound would be administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Monitoring : Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.
Caption: Standard workflow for an in vivo xenograft mouse model.
Conclusion
This compound represents a novel and promising therapeutic candidate for non-small cell lung cancer. Its dual-inhibition mechanism offers a powerful strategy to combat tumor growth. The preclinical data strongly supports its advancement into further development, where it could be evaluated against current standards of care and other emerging targeted therapies. The scientific community awaits further data from more extensive studies to fully delineate the clinical potential of this first-in-class compound.
References
Performance Benchmarking: WS-384 in Kinase Inhibition
A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel, third-generation EGFR inhibitor WS-384 against its predecessors, the first-generation alternatives Gefitinib and Erlotinib. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's efficacy and selectivity, supported by detailed experimental protocols and pathway visualizations.
This compound is an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] Its mechanism of action involves covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3]
In Vitro Potency & Selectivity
The in vitro potency of this compound was assessed against various non-small cell lung cancer (NSCLC) cell lines harboring common EGFR mutations. Its performance was benchmarked against the first-generation EGFR-TKIs, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR Inhibitors
| Cell Line | EGFR Mutation Status | This compound (Osimertinib) | Gefitinib | Erlotinib |
| PC-9 | Exon 19 Deletion | 8 | 15 | 20 |
| H3255 | L858R | 12 | 25 | 35 |
| H1975 | L858R, T790M | 10 | >5000 | >5000 |
| A549 | WT-EGFR | 480 | 7500 | 2500 |
Data compiled from publicly available studies. Actual values may vary based on experimental conditions.
The data clearly demonstrates this compound's superior potency against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation TKIs.[1] Furthermore, this compound exhibits a significantly higher IC50 against wild-type EGFR, indicating a greater selectivity window and potentially fewer off-target effects compared to Gefitinib and Erlotinib.
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft model using NSCLC cells implanted in immunodeficient mice. Tumor growth inhibition was measured following daily oral administration of the compounds.
Table 2: Comparative In Vivo Efficacy in NSCLC Xenograft Model (H1975: L858R/T790M)
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound (Osimertinib) | 25 | 95 |
| Gefitinib | 50 | 15 |
| Erlotinib | 50 | 20 |
Data represents typical results from preclinical xenograft studies.
In vivo studies confirm the potent and specific activity of this compound against tumors harboring the T790M resistance mutation, showing significant tumor regression where first-generation inhibitors are largely ineffective.[1]
Signaling Pathway & Experimental Workflow
To visually represent the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
The diagram above illustrates the EGFR signaling cascade, which is critical for cell growth and proliferation.[4][5][6][][8] Ligand binding activates EGFR, which in turn stimulates downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[8] this compound and its alternatives act by inhibiting EGFR, thereby blocking these pro-survival signals.
Caption: Workflow for in vitro and in vivo inhibitor testing.
This workflow outlines the key steps for assessing the performance of kinase inhibitors, from initial cell culture experiments to in vivo animal studies.[9][10][11]
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is used to determine the IC50 values presented in Table 1 by measuring the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Plating: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib. Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.
In Vivo Xenograft Tumor Model Protocol
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism, as summarized in Table 2.
-
Cell Preparation: Culture H1975 (L858R/T790M) cells, harvest, and resuspend in a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or Nude mice).[10][15][16]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize mice into treatment groups (Vehicle, this compound, Gefitinib, Erlotinib). Administer compounds daily via oral gavage at the specified doses.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and general health.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Conclusion
The experimental data demonstrates that this compound is a highly potent and selective EGFR inhibitor with significant advantages over first-generation alternatives, particularly in the context of acquired resistance. Its robust activity against the T790M mutation, both in vitro and in vivo, positions it as a superior therapeutic candidate for NSCLC patients who have developed resistance to earlier treatments. The provided protocols offer a standardized framework for reproducing these benchmark findings.
References
- 1. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. ClinPGx [clinpgx.org]
- 9. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of WS-384: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for substances identified as "384," with a focus on safe handling and adherence to regulatory standards.
Important Note on Chemical Identification: The term "WS-384" is not uniquely defined in the provided search results. However, Safety Data Sheets (SDS) for products such as "LOCTITE 384" are available and indicate it is a hazardous substance. The following guidance is based on the properties of this and similar hazardous materials. It is imperative that users confirm the precise identity of their substance and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before proceeding with any disposal protocol.
Hazard Profile and Safety Precautions
Based on available data for "LOCTITE 384," the substance presents several hazards that must be managed throughout the handling and disposal process.
Summary of Hazards:
| Hazard Category | Description |
| Skin Irritation | Causes skin irritation.[1][2] |
| Allergic Skin Reaction | May cause an allergic skin reaction.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation.[1][2] |
| Central Nervous System | May cause central nervous system depression.[1][2] |
| Gastrointestinal Irritation | May cause gastrointestinal tract irritation if swallowed.[1][2] |
Personal Protective Equipment (PPE):
| PPE Category | Recommendation |
| Eye and Face Protection | Wear safety glasses with side shields or goggles.[1] |
| Skin Protection | Wear protective gloves.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] |
| Clothing | Contaminated work clothing should not be allowed out of the workplace.[1][2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this type of hazardous material is to adhere to federal, state/provincial, and local governmental regulations.[1][2] The following is a general protocol that should be adapted to meet institutional and local requirements.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid materials, including contaminated personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, in a designated hazardous waste container.
-
Liquid Waste: If the substance is in a liquid form, it should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date accumulation started.
3. On-site Storage:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and separate from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this material down the drain or in regular solid waste.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: If necessary, evacuate the immediate area and restrict access.
-
Don PPE: Wear the appropriate personal protective equipment.
-
Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover to prevent the powder from becoming airborne.
-
Collection: Carefully scoop the absorbed or spilled material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of hazardous chemical waste.
References
Essential Safety and Handling Protocols for LOCTITE® 384
Disclaimer: The following guidance is based on publicly available Safety Data Sheets (SDS) for products identified as "LOCTITE® 384". It is crucial to consult the specific SDS for the exact product in use, as formulations and associated hazards may vary. The information provided here is for informational purposes and should not replace a thorough risk assessment and adherence to institutional safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling LOCTITE® 384, a substance that presents several hazards requiring stringent safety measures. Adherence to these protocols is critical for ensuring personnel safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
LOCTITE® 384 is classified as a hazardous substance that can cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Prevents direct contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Solvent-resistant gloves (e.g., PVC disposable gloves with a breakthrough time of at least 120 minutes). | Protects against skin irritation and potential allergic reactions upon contact.[1][2][3] |
| Skin and Body Protection | Impervious clothing and lab coat. | Minimizes skin exposure. The type of body protection should be chosen based on the amount and concentration of the substance being used. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, a suitable respiratory protective device with a Filter A is recommended. | Prevents inhalation of vapors, mist, or spray which can cause respiratory tract irritation.[1][2][3] |
Safe Handling and Operational Workflow
A systematic approach to handling LOCTITE® 384 is essential to minimize exposure and prevent accidents. The following diagram outlines the standard operational workflow from preparation to disposal.
Caption: Standard Operational Workflow for Handling LOCTITE® 384
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation or a rash occurs, get medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. If symptoms persist, call a physician. May cause gastrointestinal tract irritation if swallowed.[1][2][4] |
Storage and Disposal
Proper storage and disposal are crucial to prevent environmental contamination and ensure safety.
Storage:
Disposal:
-
Dispose of contents and containers in accordance with federal, state/provincial, and local governmental regulations.[1][2]
-
Contaminated work clothing should not be allowed out of the workplace and should be disposed of properly.[1][2]
-
Do not allow the product to enter sewers or surface/ground water.[3]
By adhering to these safety protocols, researchers and laboratory personnel can significantly mitigate the risks associated with handling LOCTITE® 384.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
